molecular formula C7H6N2O4 B1629154 Methyl 6-nitropyridine-2-carboxylate CAS No. 26218-74-6

Methyl 6-nitropyridine-2-carboxylate

Cat. No.: B1629154
CAS No.: 26218-74-6
M. Wt: 182.13 g/mol
InChI Key: GMTRDKDANZBXPZ-UHFFFAOYSA-N
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Description

Methyl 6-nitropyridine-2-carboxylate (CAS Registry Number: 26218-74-6 ) is a chemical compound with the molecular formula C 7 H 6 N 2 O 4 and a molecular weight of 182.13 g/mol. It is supplied for use as a key synthetic intermediate and building block in organic chemistry and medicinal chemistry research. As a bifunctional molecule featuring both a nitro group and a methyl ester, this compound is a versatile precursor for further chemical transformations. The nitro group is a strong electron-withdrawing moiety that can be readily reduced to amines or serve in nucleophilic aromatic substitution reactions, while the ester can be hydrolyzed to the carboxylic acid or converted to other functional groups. This reactivity profile makes it a valuable scaffold for constructing more complex molecular architectures, particularly in the synthesis of disulfide-based compounds and other nitrogen-containing heterocycles with potential biological activity . Related pyridine derivatives have been explored for their physicochemical properties, including their electron absorption and emission characteristics, and have applications in the development of materials science and as corrosion inhibitors . WARNING: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-6(8-5)9(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTRDKDANZBXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632083
Record name Methyl 6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-74-6
Record name Methyl 6-nitropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-nitropyridine-2-carboxylate CAS 26156-48-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS : 26218-74-6 (Corrected) | Molecular Formula : C₇H₆N₂O₄ | MW : 182.13 g/mol [1]

Identity Verification & Safety Alert (Critical)

⚠ CAS Registry Number Conflict Detected The CAS number provided in your request (26156-48-9 ) corresponds to Methyl 2-bromoisonicotinate (Methyl 2-bromopyridine-4-carboxylate), a structurally distinct isomer used primarily for Suzuki couplings.

The chemical name Methyl 6-nitropyridine-2-carboxylate (also known as Methyl 6-nitropicolinate ) corresponds to CAS 26218-74-6 .[1]

This guide focuses on the Nitro derivative (this compound) as requested by the chemical name. If your material is the Bromo derivative, do not follow the reduction protocols in Section 4, as this will result in dehalogenation rather than nitro reduction.

FeatureTarget Compound (This Guide) Conflicting CAS Compound
Name This compound Methyl 2-bromoisonicotinate
Structure Pyridine ring with 2-COOMe, 6-NO₂Pyridine ring with 4-COOMe, 2-Br
CAS 26218-74-6 26156-48-9
Key Reactivity Nitro reduction to amine (Ligand synthesis)Pd-catalyzed cross-coupling (Suzuki/Buchwald)
Executive Summary

This compound is a high-value pharmacophore building block, primarily serving as the precursor to Methyl 6-aminopicolinate . The 6-amino-picolinic acid scaffold is a privileged motif in medicinal chemistry, found in inhibitors of HCV NS5B polymerase , HDAC3 , and various kinase inhibitors. The nitro group at the C6 position provides a masked amino functionality that can be revealed late-stage, while the methyl ester at C2 allows for orthogonal protection or direct conversion to amides and heterocycles.

Physicochemical Profile
PropertyValueNotes
Appearance Off-white to pale yellow solidNitro group contributes to yellow coloration
Melting Point 134–136 °C (Acid precursor)Ester MP typically lower; purify by recrystallization
Solubility DCM, EtOAc, MeOH, DMSOPoor solubility in water and hexanes
pKa (Conj.[1][2] Acid) ~1.5 (Pyridine N)Nitro group is strongly electron-withdrawing, reducing basicity
LogP ~0.78Moderate lipophilicity
Synthetic Routes & Manufacturing

The most reliable synthesis involves the esterification of commercially available 6-nitropicolinic acid . Direct nitration of methyl picolinate is often poor due to the deactivated pyridine ring requiring harsh conditions that hydrolyze the ester.

Protocol: Fischer Esterification of 6-Nitropicolinic Acid

This protocol minimizes hydrolysis byproducts and ensures high purity.

Reagents:

  • 6-Nitropicolinic acid (CAS 26893-68-5)

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl₂) or Conc. H₂SO₄

  • Sodium Bicarbonate (NaHCO₃)[3][4][5]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 6-nitropicolinic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) .

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Dropwise add Thionyl Chloride (2.0 eq) or Conc. H₂SO₄ (catalytic, 0.5 eq) . Caution: Exothermic reaction with gas evolution (SO₂/HCl).

  • Reflux: Heat the reaction mixture to reflux (65°C) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting acid is consumed.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~10% of the original volume.

  • Neutralization: Pour the residue into ice-water (50 mL). Slowly neutralize with saturated aqueous NaHCO₃ until pH ~8. Note: Do not use strong base (NaOH) to avoid ester hydrolysis.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (1 x 50 mL).

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from MeOH/Hexanes or purify via silica gel chromatography (0-30% EtOAc in Hexanes).

SynthesisWorkflow Start 6-Nitropicolinic Acid (CAS 26893-68-5) Reagent MeOH + SOCl2 (0°C to Reflux) Start->Reagent Activation Intermediate Acyl Chloride Intermediate Reagent->Intermediate In situ Product This compound (CAS 26218-74-6) Intermediate->Product Esterification

Figure 1: Synthesis of this compound via acid chloride intermediate.

Reactivity & Functionalization

The core value of this compound lies in its ability to be reduced to Methyl 6-aminopicolinate (CAS 36052-26-3), a critical intermediate for amide coupling reactions.

Key Application: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without affecting the ester or the pyridine ring halogenation (if present in derivatives).

Method A: Catalytic Hydrogenation (Cleanest)

  • Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol.

  • Procedure: Stir the nitro compound in MeOH with 10 wt% Pd/C under H₂ atmosphere for 2-4 hours. Filter through Celite.[2]

  • Note: If the molecule contains halogens (Cl/Br), use Method B or add a poison (e.g., sulfided Pt/C) to prevent dehalogenation.

Method B: Iron/Acetic Acid (Robust/Halogen-Compatible)

  • Reagents: Iron powder (5 eq), Acetic Acid (solvent/proton source).

  • Procedure: Suspend material in AcOH. Add Iron powder. Heat to 60°C for 2 hours.

  • Workup: Dilute with EtOAc, filter through Celite, wash with NaHCO₃ to remove acid.

ReactivityMap Core This compound (Core Scaffold) Amine Methyl 6-aminopicolinate (Key Ligand Precursor) Core->Amine H2, Pd/C or Fe/AcOH (Nitro Reduction) Acid 6-Nitropicolinic Acid (Hydrolysis Product) Core->Acid LiOH, THF/H2O (Ester Hydrolysis) Amide Amide Derivatives (Drug Candidates) Amine->Amide R-COCl or Coupling Agents (Amide Bond Formation)

Figure 2: Functionalization pathways transforming the nitro-ester scaffold into bioactive ligands.

Handling & Safety Information
  • Hazards: Nitropyridines are potential sensitizers and can be energetic. Handle with care.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319). Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ester is stable at room temperature but hydrolyzes slowly in moist air.

References
  • Sigma-Aldrich. Methyl 2-bromopyridine-4-carboxylate (CAS 26156-48-9) Product Sheet. Link (Used for CAS verification).

  • ChemicalBook. 6-Nitropyridine-2-carboxylic acid (CAS 26893-68-5) Properties. Link (Precursor data).

  • Santa Cruz Biotechnology. Methyl 6-aminopicolinate (CAS 36052-26-3). Link (Downstream product verification).

  • PubChem. Methyl 6-bromopicolinate (CAS 26218-75-7). Link (Structural isomer comparison).

  • BenchChem. Synthesis of Methyl 6-methylnicotinate. Link (General esterification protocols for pyridine carboxylates).

Sources

Solubility of methyl 6-nitropyridine-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 6-nitropyridine-2-carboxylate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For novel compounds such as this compound, a thorough understanding of its solubility characteristics in various organic solvents is paramount for successful formulation development, process chemistry, and preclinical evaluation. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors. While specific experimental solubility data for this compound is not yet widely published, this guide furnishes the necessary framework to generate and interpret such crucial data.

Introduction to this compound

This compound is a substituted pyridine derivative. The presence of a nitro group and a methyl ester functional group on the pyridine ring suggests a molecule with a degree of polarity and the potential for specific solute-solvent interactions. A comprehensive understanding of its physicochemical properties is the first step in any solubility investigation.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the known physicochemical properties of related compounds is presented below. It is important to experimentally verify these for the specific compound of interest.

PropertyValueSource
Molecular FormulaC₇H₆N₂O₄[1][2]
Molecular Weight182.13 g/mol [1][2]
Melting Point169-172 °C (for 6-Nitropyridine-2-carboxylic acid)
AppearanceSolid[]

The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an API is a foundational parameter that influences every stage of drug development, from discovery to commercialization.[4] More than 40% of new chemical entities are poorly soluble in water, which presents a major hurdle for formulation scientists.[4]

  • Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[4] Poor solubility is a primary reason for low and variable oral bioavailability.

  • Formulation Development: The choice of excipients, dosage form (e.g., tablet, capsule, suspension), and manufacturing process are all heavily dependent on the API's solubility.[4]

  • Process Chemistry: During synthesis and purification, solubility in various organic solvents is critical for crystallization, extraction, and chromatography steps.

  • Toxicology Studies: Achieving the required high concentrations for in-vitro and in-vivo toxicology studies can be challenging for poorly soluble compounds.

Theoretical Foundations of Solubility

While experimental determination is the gold standard, theoretical models provide a framework for predicting and understanding solubility behavior.

  • "Like Dissolves Like": This qualitative principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polar nature due to the nitro and ester groups suggests it will be more soluble in polar solvents.

  • Hildebrand and Hansen Solubility Parameters: These provide a more quantitative approach by assigning a "solubility parameter" (δ) to both the solute and the solvent. The closer the δ values, the higher the mutual solubility. Hansen parameters further divide this into contributions from dispersion forces, polar forces, and hydrogen bonding.

  • Flory-Huggins Solution Theory: This model, originally developed for polymers, can be adapted to describe the thermodynamics of mixing a solute and a solvent, considering both enthalpic and entropic contributions to the Gibbs free energy of mixing.[4]

  • Abraham Model: This is a linear free energy relationship used to describe the partitioning and solubility of non-electrolyte organic solutes in various solvents.[5]

  • Quantitative Structure-Property Relationship (QSPR): These models use computational chemistry to correlate the molecular structure of a compound with its physical properties, including solubility.[6]

Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and recommended technique for determining equilibrium solubility.[7]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature B->C D Allow to equilibrate (e.g., 24-72h) C->D E Sample supernatant D->E F Filter to remove undissolved solid E->F G Dilute sample if necessary F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. Preliminary tests or theoretical predictions can help estimate the required amount.[7]

    • To each vial, add a precise volume (e.g., 5 mL) of the desired organic solvent. A range of solvents with varying polarities should be selected (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a mechanical agitator or orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can be determined by taking samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.[7]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

  • Higher-Throughput Methods:

    • For screening purposes, higher-throughput methods like nephelometry can be employed.[8][9] This technique measures the light scattered by undissolved particles and can provide a rapid assessment of kinetic solubility.[9]

Data Analysis and Interpretation

The experimental data should be compiled and analyzed to determine the solubility of this compound in each solvent.

Data Presentation:

The results should be presented in a clear and organized manner. The following table template can be used to summarize the findings.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value

Interpretation:

The obtained solubility data can be correlated with the properties of the solvents. For instance, plotting the solubility against the dielectric constant or Hansen solubility parameters of the solvents can reveal trends and provide insights into the dominant intermolecular forces driving the dissolution process.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the measured solubility of a compound:

  • Solvent Properties: As discussed, the polarity, hydrogen bonding capacity, and molecular size of the solvent play a crucial role.

  • Temperature: For most solids, solubility increases with temperature. Investigating the temperature dependence of solubility can provide valuable thermodynamic data, such as the enthalpy and entropy of dissolution.

  • Crystal Polymorphism: The crystalline form of the API can have a profound effect on its solubility. The most stable polymorph will have the lowest solubility. It is essential to characterize the solid form of the starting material and confirm that it does not change during the solubility experiment.[7]

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if the compound were to be dissolved in a protic solvent mixture containing water, the pH would be a critical factor due to the basicity of the pyridine nitrogen.

Conclusion

A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for both the theoretical understanding and practical determination of this critical physicochemical property. By following the detailed experimental protocols and employing a systematic approach to data analysis, researchers can generate the high-quality solubility data necessary to advance their drug development programs. The principles and methodologies outlined herein are designed to ensure scientific rigor and provide a solid foundation for formulation and process development decisions.

References

  • Chemsrc. (2025, August 24). 6-Methyl-4-nitropyridine-2-carboxylic acid.
  • Gao, Y., et al. (2007). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. The Journal of Organic Chemistry, 72(23), 8683–8689.
  • Zaitseva, E. A., et al. (2018). Analysis of solute-pyridine intermolecular interactions based on experimental enthalpies of solution and enthalpies of solvation of solutes dissolved in pyridine. Thermochimica Acta, 667, 148-157.
  • World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 992.
  • Ghahremani, M., & Ghasemi, J. (2018). Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions. Journal of the Chinese Chemical Society, 65(11), 1332-1342.
  • BOC Sciences. (n.d.). 2-Methyl-6-nitropyridine.
  • Sigma-Aldrich. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.
  • Fluorochem. (n.d.). 6-Methyl-4-nitropyridine-2-carboxylic acid.
  • van der Spoel, D., et al. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Savitri, I., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series, 2243, 012053.
  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.
  • Pure Synth. (n.d.). 6-Methylpyridine-2-Carboxylic Acid 98.0%(HPLC).
  • Global Substance Registration System. (n.d.). METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE.
  • ChemicalBook. (2023, May 4). 6-Methyl-4-nitropyridine-2-carboxylic acid.
  • MilliporeSigma. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.
  • PubChemLite. (n.d.). 6-nitropyridine-2-carboxylic acid (C6H4N2O4).
  • Sigma-Aldrich. (n.d.). 6-Nitropyridine-2-carboxylic acid 97.
  • Santa Cruz Biotechnology. (n.d.). 6-Methyl-pyridine-2-carboxylic acid methyl ester.

Sources

Technical Guide: Safety & Handling of Methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitropyridine-2-carboxylate (CAS: 26218-74-6) is a critical heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of bioactive pyridine derivatives. It serves as a precursor for 6-aminopyridine-2-carboxylates, which are frequent pharmacophores in kinase inhibitors and protein-protein interaction modulators.

Due to the presence of the nitro group and the pyridine ring, this compound presents specific chemical hazards including skin/eye irritation and potential acute toxicity. This guide synthesizes the safety data sheet (SDS) parameters with practical laboratory workflows to ensure scientific integrity and personnel safety during research and development operations.

Chemical Identity & Physical Properties[1][2][3]

Understanding the physicochemical properties is the first step in designing safe experimental protocols. The following data consolidates current chemical registries.

ParameterSpecification
Chemical Name This compound
Synonyms 6-Nitro-2-pyridinecarboxylic acid methyl ester; Methyl 6-nitropicolinate
CAS Number 26218-74-6
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Physical State Solid (Pale yellow to crystalline powder)
Boiling Point ~162°C (Predicted)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water

Hazard Identification & Risk Assessment

As a Senior Application Scientist, it is crucial to interpret GHS classifications not just as labels, but as indicators of biological interaction mechanisms. The nitro moiety often correlates with oxidative stress potential, while the pyridine ester functionality contributes to mucous membrane irritation.

GHS Classification (29 CFR 1910.1200 / EU CLP)
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant/Acute Tox)
      
Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedPyridine derivatives can interfere with metabolic pathways; oral ingestion poses acute systemic risks.
H315 Causes skin irritationLipophilic nature allows dermal penetration, leading to local inflammation.
H319 Causes serious eye irritationEster hydrolysis on ocular surfaces can release acidic byproducts, causing severe irritation.
H335 May cause respiratory irritationDust/aerosol inhalation targets the upper respiratory tract mucosa.

Safe Handling & Engineering Controls

Safety in the laboratory is a decision-making process. The following workflow illustrates the logical progression from risk assessment to experimental execution.

Protocol: Handling Solid Nitro-Pyridines
  • Engineering Controls: Always handle the solid in a certified chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety glasses with side shields, and a lab coat are mandatory.

  • Static Control: Nitro compounds can be sensitive; use anti-static spatulas and ground all weighing equipment.

Visualization: Safe Handling Decision Matrix

SafeHandling Start Start: Handling Request RiskAssess Risk Assessment (Check Quantity & State) Start->RiskAssess Engineering Engineering Controls (Fume Hood On, Sash <18") RiskAssess->Engineering Valid PPE PPE Verification (Gloves, Goggles, Coat) Engineering->PPE Action Execute Weighing/Transfer PPE->Action Protected Waste Waste Disposal (Solid Hazardous Waste) Action->Waste Post-Exp

Figure 1: Logical workflow for the safe handling of this compound, ensuring engineering controls precede active handling.

Emergency Response Protocols

In the event of exposure, immediate and correct action is vital to mitigate injury. This protocol is self-validating: if the symptom persists, the escalation to medical attention is automatic.

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1] Mechanism: Dilution of the chemical agent to prevent corneal etching.

  • Skin Contact: Wash with soap and copious water.[1] Do not use organic solvents (ethanol) as they may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Visualization: Emergency Response Logic

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash w/ Soap & Water (15 mins) Skin->ActionSkin ActionEye Rinse w/ Water (15 mins, hold eyelid) Eye->ActionEye ActionInhale Remove to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical Irritation Persists ActionEye->Medical Always ActionInhale->Medical Dyspnea

Figure 2: Branching logic for emergency response based on exposure route, prioritizing immediate decontamination.

Application Context: Synthesis & Utility

The primary utility of this compound lies in its role as a scaffold for drug development. The nitro group is electronically withdrawing, activating the ring for nucleophilic aromatic substitution (


), or it can be reduced to an amine to form methyl 6-aminopyridine-2-carboxylate .
Experimental Protocol: Nitro Reduction (Example)

A common workflow involves the catalytic hydrogenation of the nitro group. This transformation significantly alters the chemical handling requirements (moving from an oxidant-compatible nitro compound to an oxidizable amine).

  • Dissolution: Dissolve 1.0 eq of this compound in Methanol.

  • Catalyst: Add 10% Pd/C (0.1 eq by weight) under inert atmosphere (

    
    ).
    
  • Hydrogenation: Sparge with

    
     gas (balloon pressure) for 4-12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C (Pyrophoric hazard!).

  • Result: Methyl 6-aminopyridine-2-carboxylate.

Visualization: Synthesis Pathway

Synthesis Reactant This compound (Nitro Scaffold) Process Reduction (H2, Pd/C, MeOH) Reactant->Process Activation Product Methyl 6-aminopyridine-2-carboxylate (Amino Scaffold) Process->Product Transformation App Kinase Inhibitor Synthesis (Drug Discovery) Product->App Application

Figure 3: Chemical transformation pathway demonstrating the reduction of the nitro group to yield a key medicinal chemistry intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329767345, 6-Nitropyridine-2-carboxylic acid (Parent Acid Data). Retrieved from [Link]

Sources

Commercial suppliers and price of methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Commercial Suppliers, Price Analysis, and Technical Profile of Methyl 6-Nitropyridine-2-Carboxylate Content Type: Technical Procurement & Application Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

This compound (CAS 26218-74-6 ) is a critical heterocyclic building block in medicinal chemistry, particularly valued for its role in synthesizing Janus kinase (JAK) inhibitors and other pyridine-based pharmacophores. While often available as a catalog item, its pricing volatility and specific impurity profiles necessitate a strategic procurement approach. This guide provides a comprehensive analysis of commercial availability, pricing tiers, and a validated "in-house" synthesis protocol for researchers facing supply chain bottlenecks.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
Synonyms Methyl 6-nitropicolinate; 6-Nitro-2-pyridinecarboxylic acid methyl ester
CAS Number 26218-74-6
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Off-white to pale yellow solid
Melting Point 106–112 °C
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen recommended)

Supply Chain Landscape & Price Analysis

The market for this compound is characterized by a "Research Tier" supply chain. It is not a bulk commodity; rather, it is stocked by specialized heterocyclic synthesis firms.

Major Commercial Suppliers

Note: "Lead Time" refers to delivery to US/EU hubs.

Supplier TierRepresentative CompaniesTypical Lead TimeStock Reliability
Tier 1 (Global Aggregators) Enamine, BLD Pharmatech, ChemScene1–5 DaysHigh
Tier 2 (Regional/Catalog) Ambeed, Angene, Astatech5–12 DaysModerate
Tier 3 (Bulk/Custom) WuXi AppTec, Pharmablock (On request)2–4 WeeksMade-to-Order
Price Benchmarking (Q1 2026 Estimates)

Prices exhibit significant variance based on purity guarantees and supplier location.

QuantityPrice Range (USD)Price per Gram (Avg)Procurement Recommendation
100 mg $30 – $45$375Buy. Not cost-effective to synthesize.
1 g $40 – $180$110Buy. Ideal for hit-to-lead expansion.
5 g $150 – $400$55Buy. Borderline; check bulk discounts.
>25 g Inquire<$30Make vs. Buy Analysis Required.

Procurement Insight: There is a steep price drop between 100mg and 1g packs from suppliers like BLD Pharmatech and ChemScene. Always request a quote for 5g+ quantities, as catalog prices are often inflated 3-4x above bulk rates.

Technical Synthesis (The "Make" Strategy)

For projects requiring >25g or specific isotopologues, in-house synthesis is a viable alternative. The most robust route proceeds via the esterification of 6-nitropicolinic acid (CAS 26893-68-5), which can be purchased or synthesized from 2-methyl-6-nitropyridine (CAS 18368-61-1).

Synthesis Workflow Diagram

SynthesisRoute Start 2-Methyl-6-nitropyridine (CAS 18368-61-1) Intermediate 6-Nitropicolinic Acid (CAS 26893-68-5) Start->Intermediate Oxidation (KMnO4 or SeO2) Product Methyl 6-nitropicolinate (CAS 26218-74-6) Intermediate->Product Fischer Esterification (MeOH, H2SO4, Reflux)

Figure 1: Synthetic pathway from commercially available precursors.

Validated Protocol: Fischer Esterification

Objective: Conversion of 6-nitropicolinic acid to this compound.

Reagents:

  • 6-Nitropicolinic acid (1.0 eq)

  • Methanol (anhydrous, solvent & reactant)

  • Sulfuric acid (H₂SO₄, conc., 0.5–1.0 eq) or Thionyl Chloride (SOCl₂, 1.2 eq)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 6-nitropicolinic acid (e.g., 10 g, 59.5 mmol).

  • Solvent Addition: Add anhydrous Methanol (100 mL, 10V). Stir to create a suspension.

  • Catalyst Addition:

    • Method A (Standard): Add conc. H₂SO₄ (3 mL) dropwise at 0°C.

    • Method B (Faster): Add SOCl₂ (5.2 mL, 71.4 mmol) dropwise at 0°C (Caution: Exothermic, gas evolution).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS until the acid is consumed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate methanol under reduced pressure to ~20% volume.

    • Dilute with EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to neutralize acid.

    • Wash with Brine (50 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough (>95%) for next steps. If necessary, recrystallize from MeOH/Hexane or purify via flash chromatography (SiO₂, 0–30% EtOAc in Hexanes).

Yield Expectation: 85–92%.

Strategic Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. Its 2,6-substitution pattern allows for the construction of bifunctional scaffolds.

Functionalization Logic

ApplicationLogic Core Methyl 6-nitropicolinate (Core Scaffold) Path1 Reduction (-NO2 to -NH2) Core->Path1 H2/Pd-C or Fe/NH4Cl Path2 Hydrolysis (-COOMe to -COOH) Core->Path2 LiOH/THF Target1 6-Aminopicolinates (Kinase Hinge Binders) Path1->Target1 Target2 Peptide Coupling (Fragment Elaboration) Path2->Target2

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Key Mechanistic Insight

The nitro group at position 6 renders the pyridine ring electron-deficient. This has two consequences:

  • Nucleophilic Substitution: The ester is activated, but the ring itself is susceptible to SNAr reactions if a leaving group were present (though less relevant for the nitro group itself without strong forcing conditions).

  • Reduction Sensitivity: When reducing the nitro group to an amine (e.g., for JAK inhibitor synthesis), avoid acidic conditions that might hydrolyze the ester. Iron/Ammonium Chloride (Fe/NH₄Cl) in EtOH/Water is the preferred mild reduction method over catalytic hydrogenation if halogen substituents are present elsewhere on the molecule.

References

  • PubChem. Compound Summary: 6-Nitropyridine-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals 2021.[1][3] Retrieved from [Link]

Sources

Architecting 6-Substituted Pyridine-2-Carboxylate Derivatives: A Technical Guide to Design, Synthesis, and Receptor-Mediated Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of synthetic auxin herbicides and targeted coordination ligands has been heavily driven by the functionalization of the pyridine-2-carboxylate (picolinate) scaffold. Historically dominated by simple pyridine-carboxylates like picloram and clopyralid, the landscape has shifted dramatically toward 6-substituted pyridine-2-carboxylates , specifically the 6-arylpicolinates[1]. Molecules such as halauxifen-methyl (Arylex™ Active) and florpyrauxifen-benzyl (Rinskor™ Active) represent a paradigm shift in agrochemical design[1][2].

By substituting the 6-position of the pyridine ring with complex aryl or heteroatom groups, researchers have engineered molecules that exhibit profound receptor binding biases and bypass traditional metabolic resistance mechanisms. This whitepaper details the mechanistic signaling pathways, synthetic functionalization workflows, and quantitative efficacy profiling of 6-substituted picolinate derivatives.

Mechanistic Foundation: The AFB5-Biased Signaling Cascade

To understand the efficacy of 6-arylpicolinates, one must examine their interaction with the plant's ubiquitin-proteasome system. Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. However, unlike IAA, 6-arylpicolinates are formulated as esters (propesticides) to maximize cuticular penetration. Once in planta, endogenous esterases rapidly hydrolyze the ester into the active free carboxylic acid[1][2].

Crucially, the bulky 6-aryl substitution alters the molecule's spatial geometry, creating a strong binding bias toward the AFB5 (Auxin Signaling F-Box 5) receptor clade over the more common TIR1 receptor[3]. Upon binding, the active carboxylate acts as "molecular glue," facilitating the interaction between the AFB5-SCF complex and Aux/IAA repressor proteins. This triggers the ubiquitination and subsequent degradation of the repressors, unleashing ARF transcription factors that cause uncontrolled, lethal growth[3].

AuxinPathway Herbicide 6-Arylpicolinate (Active Carboxylate) Complex SCF-AFB5 Co-receptor Complex Herbicide->Complex Binds Pocket Receptor AFB5 Receptor (F-box Protein) Receptor->Complex Forms Repressor Aux/IAA Repressor (Ubiquitination Target) Complex->Repressor Recruits & Ubiquitinates Proteasome 26S Proteasome (Degradation) Repressor->Proteasome Degraded by ARF ARF Transcription Factors (Derepressed) Proteasome->ARF Releases Outcome Uncontrolled Gene Expression (Phytotoxicity) ARF->Outcome Activates

Fig 1. AFB5-mediated signaling cascade triggered by 6-arylpicolinate binding.

Synthetic Workflows and Regioselective Functionalization

The synthesis of 6-substituted picolinates relies on the unique electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen, compounded by the C-2 ester and optional C-5 cyano groups, renders the C-6 position highly electron-deficient[4]. This enables two primary functionalization pathways: Transition-Metal Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Divergent Synthetic Pathways

Fig 2. Divergent synthetic workflows for functionalizing 6-halopicolinates.

Protocol 1: Synthesis of 6-Arylpicolinates via Suzuki-Miyaura Cross-Coupling

Causality & Design: The C-Br bond at the C-6 position is highly activated for oxidative addition[4]. However, the electron-deficient pyridine ring can strongly coordinate to the Palladium center, potentially poisoning the catalyst. To counteract this, we utilize Pd(dppf)Cl₂, a catalyst with a bulky, bidentate phosphine ligand. The steric bulk forces a cis-geometry at the metal center, rapidly accelerating the reductive elimination step and preventing protodehalogenation side-reactions[4][5].

Step-by-Step Methodology:

  • Reagent Preparation (Air-Free): In an oven-dried Schlenk flask under argon, combine the 6-halopicolinate precursor (1.0 equiv) and the substituted arylboronic acid (1.2 equiv).

  • Catalytic Activation: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.0 equiv). The weak base facilitates transmetalation without hydrolyzing the C-2 methyl ester.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is critical to dissolve the base and activate the boronic acid into a reactive boronate species.

  • Reaction Execution: Heat the mixture to 90°C for 4 hours.

  • Self-Validation Checkpoint: Do not proceed to workup blindly. Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The system is validated to proceed only if the ratio of product mass (m/z) to starting material mass exceeds 95:5. If unreacted starting material remains, spike with an additional 1 mol% Pd catalyst and react for 1 hour.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Palladium black, and extract with Ethyl Acetate. Purify via flash column chromatography.

Quantitative Receptor Binding and Efficacy Profiling

The structural shift from simple pyridine-carboxylates to 6-arylpicolinates fundamentally alters receptor affinity. By utilizing Arabidopsis thaliana wild-type (WT) and afb5-1 mutant strains, researchers can quantify the specific reliance of these herbicides on the AFB5 receptor[3].

Data Presentation: Differential Resistance Ratios

The following table summarizes the biological efficacy (measured in Dry Weight Resistance Ratios) of various synthetic auxins. A lower resistance ratio indicates that the herbicide is less reliant solely on the AFB5 receptor (likely maintaining affinity for TIR1), whereas a high ratio indicates extreme AFB5 bias.

HerbicideChemical ClassWT Susceptibilityafb5-1 Mutant Resistance Ratio (Fold)Receptor Bias Profile
Halauxifen 6-ArylpicolinateHighly Susceptible7.5 Strong AFB5 Bias
Florpyrauxifen 6-ArylpicolinateHighly Susceptible10.0 Strong AFB5 Bias
Clopyralid Pyridine-carboxylateInherently Tolerant8.0 Moderate AFB5 Bias
Aminopyralid Pyridine-carboxylateHighly Susceptible20.2 High AFB5 Bias
Picloram Pyridine-carboxylateHighly Susceptible72.7 Extreme AFB5 Bias

Data derived from the comparative binding and efficacy analysis of auxin herbicides[3].

Protocol 2: Surface Plasmon Resonance (SPR) Assay for AFB5 Binding

Causality & Design: Because 6-arylpicolinates are formulated as esters, they exhibit near-zero in vitro binding affinity. They must be chemically or enzymatically hydrolyzed to the free picolinic acid prior to the assay[1][2]. This protocol measures the real-time kinetic association (k_on) and dissociation (k_off) of the active carboxylate to the AFB5-Aux/IAA co-receptor complex.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant biotinylated Aux/IAA degron peptides onto a Streptavidin (SA) coated SPR sensor chip.

  • Complex Formation: Flow purified AFB5-ASK1 protein complex over the chip in the presence of 1 mM inositol hexakisphosphate (IP6), a required structural cofactor for F-box proteins.

  • Analyte Preparation: Prepare a 5-point serial dilution (e.g., 10 nM to 1000 nM) of the hydrolyzed 6-arylpicolinate (free acid) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Self-Validation Checkpoint: Inject a known positive control (10 µM Indole-3-acetic acid, IAA) and a negative blank (buffer only). The assay is validated only if the IAA positive control yields a calculated K_D within 15% of the established literature standard (e.g., ~10-20 nM). If the positive control fails, the protein complex has degraded, and the chip must be discarded.

  • Kinetic Analysis: Inject the 6-arylpicolinate dilutions at a flow rate of 30 µL/min. Record the association phase for 120 seconds, followed by a 300-second buffer wash to record the dissociation phase. Fit the sensograms to a 1:1 Langmuir binding model to determine the exact K_D.

Resistance Management and Metabolic Detoxification

While 6-arylpicolinates are highly potent, crop selectivity is often achieved through metabolic detoxification rather than target-site insensitivity. In cereal crops like wheat, 6-arylpicolinates (e.g., halauxifen-methyl) are frequently co-applied with safeners such as cloquintocet-mexyl (CM) [2].

CM acts as an epigenetic trigger in the crop, upregulating the expression of specific Cytochrome P450s and Glutathione S-Transferases (GSTs). These enzymes rapidly O-demethylate the aryl ring of the active halauxifen acid and conjugate it with glucose or glutathione, neutralizing the herbicide before it can reach the AFB5 receptor[2]. Weeds lack this rapid safener-induced response, ensuring selective eradication.

References

  • Weed resistance to synthetic auxin herbicides, Pest Management Science.
  • Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl, ResearchG
  • The differential binding and biological efficacy of auxin herbicides, PMC (PubMed Central).
  • Methyl 6-(phenoxymethyl)
  • Methyl 6-Bromo-5-cyanopicolin
  • WO2007082098A2 - 6-(poly-substituted aryl)

Sources

Technical Guide: Storage Conditions and Stability of Methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the storage, stability, and handling of Methyl 6-nitropyridine-2-carboxylate (CAS 26218-74-6). This document is structured for researchers requiring high-integrity data for drug development workflows.

Executive Summary & Compound Profile

This compound is a critical electrophilic scaffold used in the synthesis of bioactive pyridine derivatives, particularly as a precursor for peptide mimetics and kinase inhibitors. Its stability is governed by two competing functionalities: the electron-deficient pyridine ring (activated by the nitro group) and the labile methyl ester .

The electron-withdrawing nature of the 6-nitro substituent significantly increases the electrophilicity of the carbonyl carbon at the 2-position. Consequently, this compound is kinetically more susceptible to hydrolysis than unsubstituted picolinates. Strict moisture control is not merely a recommendation but a chemical necessity to prevent acid-catalyzed degradation.

Physicochemical Data Table
PropertySpecificationTechnical Note
CAS Number 26218-74-6 Verify against CoA upon receipt.
Formula C₇H₆N₂O₄MW: 182.13 g/mol
Appearance Off-white to pale yellow solidRed/Orange discoloration indicates nitro-reduction or ring degradation.
Melting Point 134–136 °C (Lit.)Sharp endotherm indicates high purity; broadening suggests hydrolysis.
Solubility DMSO, Methanol, DCMSparingly soluble in water; hydrolysis accelerates in aqueous buffers.
pKa (Conj. Acid) ~2.5 (Pyridine N)Low basicity due to -NO₂ electron withdrawal.

Stability Mechanisms & Degradation Pathways

To maintain scientific integrity, one must understand how the molecule fails. The storage protocol is designed to mitigate three specific degradation vectors.

A. Hydrolysis (Primary Failure Mode)

The 6-nitro group pulls electron density from the ring, making the ester carbonyl highly reactive.

  • Mechanism: Moisture attacks the ester bond, releasing methanol and forming 6-nitropyridine-2-carboxylic acid .

  • Catalyst: Trace acids or bases (even from glass surfaces) accelerate this process.

  • Detection: Appearance of a broad -OH peak in ¹H NMR (>11 ppm) and loss of the methyl singlet (~4.0 ppm).

B. Photolytic Reduction

Nitro-pyridines are photosensitive. Prolonged exposure to UV/VIS light can induce:

  • Partial reduction of the nitro group to a nitroso or amine species.

  • Radical-mediated ring instability.

C. Nucleophilic Attack

The C6 position (bearing the nitro group) is susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • Risk: Storage in nucleophilic solvents (e.g., alcohols other than methanol, amines) can lead to transesterification or displacement of the nitro group.

Visualization: Degradation Logic

DegradationPathways cluster_0 Critical Control Points Compound This compound (Active Scaffold) Acid 6-Nitropyridine-2-carboxylic acid (Inactive Impurity) Compound->Acid Hydrolysis (Fast) Reduction Nitroso/Amine Derivatives Compound->Reduction Photolysis (Slow) Moisture Moisture (H₂O) + Trace Acid/Base Moisture->Acid Light UV/Vis Light (hv) Light->Reduction

Caption: Primary degradation pathways. The red arrow (Hydrolysis) represents the highest risk during storage.

Storage Protocol (The "Gold Standard")

Do not rely on "ambient" storage for long-term stability. Follow this tiered protocol to ensure assay reproducibility.

Tier 1: Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket. The vial must be purged before sealing.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient; use electrical tape or a secondary desiccated container.

  • Desiccation: Store the vial inside a secondary jar containing active silica gel or molecular sieves.

Tier 2: Working Bench Storage (< 1 Week)
  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Tightly capped.[1]

  • Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid (which immediately catalyzes hydrolysis).

Handling Workflow

StorageWorkflow Receipt Receipt of Compound (Check CoA & Appearance) QC Initial QC (¹H NMR / LC-MS) Receipt->QC Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) QC->Aliquot Storage Store at -20°C (Desiccated & Dark) Aliquot->Storage Usage Equilibrate to RT (Prevent Condensation) Storage->Usage Usage->Storage Re-seal under N₂

Caption: Recommended handling lifecycle to minimize moisture introduction.

Quality Control & Self-Validating Protocols

Before committing this intermediate to a high-value synthesis (e.g., SₙAr coupling or reduction), validate its purity using these methods.

A. Visual Inspection[1]
  • Pass: Pale yellow crystalline solid.

  • Fail: Sticky/gum-like texture or deep orange/red color (indicates hydrolysis or oxidation).

B. ¹H NMR Validation (CDCl₃)

Run a quick proton NMR. This is the most definitive test for the ester integrity.

  • Check Methyl Ester: Look for a sharp singlet at ~4.03 ppm (3H).

  • Check Aromatic Region: Three protons in the pyridine region (8.0–9.0 ppm).

  • Degradation Sign: If the methyl singlet integral is low or absent, and a broad downfield peak (>11 ppm) appears, the ester has hydrolyzed to the carboxylic acid.

C. LC-MS Conditions
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

  • Note: Avoid basic buffers (ammonium bicarbonate) during analysis, as they may induce on-column hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329767345, this compound. Retrieved from [Link]

  • Chemspace. Compound Datasheet: CAS 26218-74-6.[2][3][4] Retrieved from [Link][4]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 6-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of methyl 6-nitropyridine-2-carboxylate from 6-nitro-2-picoline. The method utilizes a selective Selenium Dioxide (


) oxidation to convert the activated methyl group to a carboxylic acid, followed by a standard acid-catalyzed esterification.[1] This route is preferred over permanganate oxidations due to higher selectivity and easier workup of the zwitterionic intermediate.[1] The protocol is designed for researchers requiring high-purity pyridine scaffolds for ligand synthesis or pharmaceutical intermediate development.[1]

Scientific Background & Strategic Analysis

The Challenge of the Nitro Group

The synthesis of 6-substituted picolinates is often complicated by the electronic nature of the pyridine ring.[1] The 6-nitro group is strongly electron-withdrawing, which deactivates the ring toward electrophilic attack but significantly acidifies the protons on the 2-methyl group.

While strong oxidants like Potassium Permanganate (


) are common for alkyl-pyridine oxidation, they often suffer from poor selectivity and difficult removal of manganese byproducts from the water-soluble pyridine carboxylic acid.[1] Selenium Dioxide (

) offers a specific advantage: it selectively oxidizes activated methyl groups (benzylic/picolinic positions) to carboxylic acids or aldehydes without degrading the electron-deficient nitro-pyridine core.[1]
Retrosynthetic Logic

The synthesis is disconnected into two logical functional group transformations:

  • Oxidative Transformation: Conversion of the methyl group to a carboxylic acid.[1]

  • Nucleophilic Acyl Substitution: Conversion of the acid to a methyl ester.[1]

Retrosynthesis Product This compound (Target) Intermediate 6-Nitropyridine-2-carboxylic acid (Intermediate) Product->Intermediate Esterification (MeOH, SOCl2) Start 6-Nitro-2-picoline (Starting Material) Intermediate->Start Oxidation (SeO2, Dioxane)

Figure 1: Retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Selective Oxidation with Selenium Dioxide

This step utilizes the Riley oxidation mechanism.[1][2] The use of 1,4-dioxane as a solvent allows for a homogeneous reaction mixture at reflux temperatures, while the addition of a small amount of water aids in driving the oxidation from the aldehyde intermediate to the carboxylic acid.[1]

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][3]Role
6-Nitro-2-picoline 138.121.0Substrate
Selenium Dioxide (

)
110.961.5 - 2.0Oxidant
1,4-Dioxane -SolventMedium (10 mL/g)
Water 18.021-2 mLCo-solvent

Detailed Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 6-nitro-2-picoline (10.0 g, 72.4 mmol) and 1,4-dioxane (100 mL) to the flask. Stir until dissolved.

  • Oxidant Addition: Add Selenium Dioxide (12.0 g, 108 mmol) and water (2 mL). Note:

    
     is toxic and hygroscopic; handle in a fume hood.[1]
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. The reaction progress should be monitored by TLC (eluent: 10% MeOH in DCM) or LC-MS.[1] The starting material spot will disappear, and a more polar acid spot will appear near the baseline.[1]
    
  • Filtration: Cool the reaction mixture to room temperature. A black precipitate of elemental Selenium (

    
    ) will form.[1] Filter the mixture through a pad of Celite to remove the selenium metal.[1] Wash the pad with hot dioxane.[1]
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove the dioxane.

  • Isolation: The residue is typically a crude solid.[1] Triturate with cold water or diethyl ether to remove trace selenium impurities.[1] Collect the solid 6-nitropyridine-2-carboxylic acid by filtration.[1]

    • Expected Yield: 60–68%[1][3][4]

    • Appearance: Pale yellow to tan solid.[1]

Step 2: Methyl Esterification

Direct esterification using Thionyl Chloride (


) is preferred over sulfuric acid catalysis for pyridine carboxylic acids.[1] 

generates anhydrous

in situ and converts the acid to the highly reactive acid chloride transiently, driving the reaction to completion.[1]

Reagents & Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][3][5]Role
6-Nitropyridine-2-carboxylic acid 168.111.0Intermediate
Thionyl Chloride (

)
118.972.0Reagent
Methanol (Anhydrous) 32.04SolventSolvent/Reactant

Detailed Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a stir bar and a reflux condenser fitted with a drying tube (calcium chloride or nitrogen inlet).

  • Chilling: Add anhydrous Methanol (50 mL) to the flask and cool to

    
     in an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (2.0 equiv) to the cold methanol. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).[1] Stir for 15 minutes at
    
    
    .
  • Addition: Add the solid 6-nitropyridine-2-carboxylic acid (obtained in Step 1) to the solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (the ester is less polar than the acid).[1]
    
  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the solvent under reduced pressure to obtain a solid residue.[1]

    • Dissolve the residue in Ethyl Acetate (

      
      ) and wash with saturated 
      
      
      
      solution (
      
      
      ) to neutralize remaining acid.[1]
    • Wash with brine (

      
      ), dry over anhydrous 
      
      
      
      , and filter.[1]
  • Purification: Remove the solvent in vacuo. The product is usually pure enough for use.[1] If necessary, recrystallize from MeOH/Hexane or purify via silica gel chromatography (Hexane/EtOAc).[1]

    • Target Yield: 85–90%[1]

    • Final Product: this compound.[1][6][7][8]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Oxidation Temp Reflux (

)
Required to overcome the activation energy of the deactivated pyridine ring side-chain.[1]

Quality
Fresh, white crystalsAged, red/grey

(hydrated/reduced) lowers yield.[1] Sublime if necessary.
Esterification pH Strongly AcidicPyridine nitrogen can act as a base; excess acid ensures the carboxylic carbon is activated.[1]
Selenium Removal Celite FiltrationColloidal selenium can poison downstream catalysts (e.g., Pd/C) if this product is used for hydrogenation.[1]

Mechanism of Action: Riley Oxidation

Understanding the mechanism is crucial for troubleshooting.[1] The oxidation proceeds through an ene-type reaction followed by a [2,3]-sigmatropic rearrangement.[1]

Mechanism Substrate 6-Nitro-2-picoline (Enamine tautomer) Inter1 Organoselenium Intermediate Substrate->Inter1 Ene Reaction Aldehyde Aldehyde Intermediate Inter1->Aldehyde [2,3]-Sigmatropic Rearrangement Acid Carboxylic Acid (Final) Aldehyde->Acid Oxidation (H2O involved)

Figure 2: Simplified mechanistic flow of the Selenium Dioxide oxidation.

Safety & Handling

  • Selenium Dioxide: Highly toxic by inhalation and ingestion.[1] A known teratogen.[1] Use only in a well-ventilated fume hood.[1] All selenium waste must be segregated and disposed of as hazardous heavy metal waste.[1]

  • 6-Nitro-2-picoline: Nitro-pyridines can be energetic.[1] While this specific derivative is generally stable, avoid subjecting it to temperatures

    
     or shock.[1]
    
  • Thionyl Chloride: Corrosive and reacts violently with water.[1]

References

  • Oxidation of Picolines: Klingsberg, E. (Ed.).[1] Pyridine and Its Derivatives. Interscience Publishers.[1][9] (Specifically Part II, discussing SeO2 oxidation of 6-nitro-2-picoline with 60-68% yield).

  • General SeO2 Oxidation Protocols: "Selenium Dioxide Oxidation." Organic Chemistry Portal. Link

  • Product Verification: "this compound." ChemicalBook.[1][5] Link

  • Related Indoline Oxidation: "A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid." BenchChem.[1][10][11] Link[1]

Sources

Application Note: Catalytic Hydrogenation of Methyl 6-Nitropyridine-2-Carboxylate to Amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. Specifically, methyl 6-aminopyridine-2-carboxylate serves as a critical bifunctional building block in the synthesis of kinase inhibitors [1] and complement factor B inhibitors [2]. The transformation of methyl 6-nitropyridine-2-carboxylate to its corresponding amine via catalytic hydrogenation is the most atom-economical and scalable approach.

However, this transformation presents specific chemoselectivity challenges: the pyridine ring is susceptible to over-reduction, the methyl ester is prone to transesterification or hydrolysis, and the basicity of the resulting aminopyridine can poison certain transition metal catalysts. This application note provides a field-proven, self-validating protocol designed to mitigate these risks through precise control of catalytic conditions.

Mechanistic Insights & Causality

To achieve high purity and yield, it is critical to understand the causality behind the selected reaction parameters.

The Haber Reduction Pathway

The reduction of the nitro group proceeds via the classic Haber mechanism, transitioning through nitroso and hydroxylamine intermediates before yielding the primary amine.

Pathway A Methyl 6-nitropyridine- 2-carboxylate B Nitroso Intermediate A->B + H2 - H2O C Hydroxylamine Intermediate B->C + H2 D Methyl 6-aminopyridine- 2-carboxylate C->D + H2 - H2O

Catalytic hydrogenation pathway of the nitro group via the Haber mechanism.

Self-Validating In-Process Control (IPC): The persistence of the hydroxylamine intermediate is a common failure mode in scaled-up hydrogenations. By monitoring the reaction via LC-MS, the system validates its own completion: the hydroxylamine mass (


) must fully transition to the amine mass (

). If the hydroxylamine persists, it indicates catalyst deactivation or insufficient hydrogen mass transfer, dictating the need for fresh catalyst or increased agitation.
Chemoselectivity and Solvent Causality
  • Catalyst Selection (10% Pd/C): Palladium on carbon is highly active for nitro reduction but exhibits poor kinetics for pyridine ring reduction at ambient temperature and low hydrogen pressure (1 atm). This kinetic disparity ensures 100% chemoselectivity. Using

    
     (Adams' catalyst) under acidic conditions would cause catastrophic over-reduction to the piperidine derivative.
    
  • Solvent Selection (Methanol): Methanol is strictly required to match the methyl ester moiety. If ethanol were used, the trace basicity of the product amine would catalyze transesterification, resulting in a difficult-to-separate mixture of methyl and ethyl esters.

Condition Optimization Matrix

The following table summarizes the quantitative rationale for the protocol's specific parameters.

Catalyst SystemSolventTemp / PressureYieldCausality & Process Observations
10% Pd/C Methanol 20 °C / 1 atm >95% Optimal. Complete conversion; no ester exchange; intact pyridine ring.
10% Pd/CEthanol20 °C / 1 atm~80%Sub-optimal. ~15% transesterification to ethyl ester observed via LC-MS.

Acetic Acid50 °C / 50 psi<20%Failure. Extensive over-reduction of the pyridine ring to piperidine.
Fe powder /


80 °C~70%Moderate. Messy heterogeneous workup; trace ester hydrolysis due to water/heat.

Experimental Workflow & Protocol

Workflow N1 1. Reaction Setup Dissolve SM in MeOH, add Pd/C N2 2. Inert Atmosphere Purge with N2 (3x), then H2 (3x) N1->N2 N3 3. Hydrogenation Stir at RT under H2 balloon (16h) N2->N3 N4 4. Catalyst Removal Filter through Celite pad N3->N4 N5 5. Isolation Concentrate filtrate in vacuo N4->N5

Step-by-step experimental workflow for the catalytic hydrogenation process.

Materials & Reagents
  • Starting Material (SM): this compound (CAS: 26893-68-5, esterified) - 1.82 g (10.0 mmol)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet - 180 mg (10% w/w)

  • Solvent: Methanol (MeOH), anhydrous - 40 mL

  • Gas: Hydrogen (

    
    ) gas balloon
    
  • Filtration: Celite® 545

Step-by-Step Methodology

Step 1: Setup and Dissolution

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.82 g, 10.0 mmol).

  • Add anhydrous methanol (40 mL) and stir until the substrate is fully dissolved.

  • Safety & Causality: Carefully add 10% Pd/C (180 mg). Crucial: Always add the catalyst to the solvent, or flush the flask with nitrogen before adding dry catalyst. Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of ambient oxygen. Using 50% wet Pd/C significantly mitigates this risk.

Step 2: Atmosphere Exchange 4. Seal the flask with a rubber septum. 5. Connect a dual-manifold Schlenk line (or a simple vacuum/nitrogen line). Evacuate the flask until the solvent gently boils, then backfill with Nitrogen (


). Repeat this cycle three times to ensure complete removal of oxygen.
6. Attach a balloon filled with Hydrogen (

) gas via a needle. Evacuate the flask briefly and backfill with

. Repeat the

purge three times.

Step 3: Reaction Execution 7. Stir the reaction mixture vigorously (≥ 600 rpm) at room temperature (20–25 °C) under the


 balloon.
8. Causality: Vigorous stirring is required to overcome the gas-liquid mass transfer limitation of hydrogen into methanol.
9. Allow the reaction to proceed for 12–16 hours. The reduction of the nitro group is exothermic; at this scale, ambient cooling is sufficient, but for >50g scales, a cooling bath is required to prevent solvent boil-off and potential over-reduction.

Step 4: In-Process Control (IPC) 10. Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze by TLC (Hexanes/EtOAc 1:1) and LC-MS. 11. Validation: The reaction is complete when the SM peak disappears and only the product peak (


) is observed.

Step 5: Workup and Isolation 12. Once complete, purge the flask thoroughly with


 (3 cycles) to remove all residual hydrogen gas.
13. Prepare a pad of Celite in a sintered glass funnel. Wet the pad with methanol.
14. Filter the reaction mixture through the Celite pad. Causality: Pd/C particles are <10 µm and will pass through standard filter paper. Celite acts as a depth filter to ensure no heavy metal contamination in the final API building block.
15. Wash the filter cake with additional methanol (2 × 20 mL).
16. Concentrate the combined filtrates under reduced pressure (rotary evaporator, 40 °C water bath) to yield methyl 6-aminopyridine-2-carboxylate as an off-white to pale yellow solid.
17. Yield: ~1.45 g (>95%). The crude product is typically >98% pure by NMR and can be used directly in subsequent amide coupling or bromination steps [2].

References

  • World Intellectual Property Organization. (2010).
  • United States Patent and Trademark Office. (2023).

Application Note: Chemoselective Hydrolysis of Methyl 6-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The transformation of methyl 6-nitropyridine-2-carboxylate (CAS: 26218-74-6)[1] to 6-nitropyridine-2-carboxylic acid is a fundamental yet highly nuanced operation in medicinal chemistry and drug development. While ester saponification is typically viewed as a routine transformation, the unique electronic environment of the 6-nitropyridine scaffold introduces a significant chemoselectivity challenge.

The Chemoselectivity Challenge (SNAr vs. Saponification): The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C6 position exacerbates this deficiency via both inductive and resonance effects. While this activates the C2-ester carbonyl toward rapid nucleophilic attack (facilitating hydrolysis), it simultaneously activates the C6 position toward Nucleophilic Aromatic Substitution (SNAr)[2]. If the hydrolysis conditions are too harsh (e.g., using strong bases like NaOH/KOH or elevated temperatures), the hydroxide nucleophile will attack the C6 carbon, displacing the nitrite ion (


) to yield 6-hydroxypyridine-2-carboxylic acid as a major, difficult-to-separate impurity.

The Causality of Reagent Selection: To establish a self-validating and high-yielding protocol, Lithium hydroxide monohydrate (


) is strictly preferred over sodium or potassium hydroxide[3]. The lithium cation (

) acts as a mild Lewis acid. It selectively coordinates with both the ester carbonyl oxygen and the adjacent pyridine nitrogen, pre-organizing the transition state and directing the hydroxide attack specifically to the ester carbonyl (the

mechanism). This coordination, combined with the mild basicity of LiOH at room temperature, completely suppresses the competing SNAr pathway.

Experimental Workflow & Pathway Visualization

G A Methyl 6-nitropyridine- 2-carboxylate (Substrate) B LiOH·H2O (1.5 eq) THF/H2O (1:1) 20°C, 1h A->B Saponification C 1M HCl Quench Adjust to pH 3-5 B->C Chemoselective Pathway E 6-Hydroxypyridine- 2-carboxylic acid (SNAr Byproduct) B->E Excess Base/Heat (Avoid) D 6-Nitropyridine- 2-carboxylic acid (Target: >95%) C->D Isolation

Workflow for the chemoselective hydrolysis of this compound.

Quantitative Data: Condition Optimization

The following matrix demonstrates the critical relationship between base selection, temperature, and chemoselectivity. Deviating from the optimized LiOH protocol drastically reduces the yield of the target carboxylic acid due to SNAr degradation.

Base SystemEquivalentsSolvent (v/v)Temp (°C)Time (h)Target Yield (%)SNAr Byproduct (%)

1.5 THF/

(1:1)
20 1.0 > 95 < 1

3.0THF/

(1:1)
502.08214
NaOH1.5MeOH/

(1:1)
201.0889
NaOH3.0MeOH/

(1:1)
504.04155

Detailed Step-by-Step Protocol

This methodology is adapted from validated synthetic routes for functionalized nitropyridines[3] and optimized for bench-scale execution (e.g., 5.0 mmol scale).

Materials & Reagents
  • Substrate: this compound (910 mg, 5.0 mmol, 1.0 equiv)

  • Base: Lithium hydroxide monohydrate (

    
    ) (315 mg, 7.5 mmol, 1.5 equiv)
    
  • Solvents: Tetrahydrofuran (THF) (20 mL), Deionized Water (20 mL), Ethyl Acetate (EtOAc) (for extraction)

  • Quench: 1M Aqueous Hydrochloric Acid (HCl)

Execution Steps
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (910 mg) in 20 mL of THF. Causality: THF is selected over MeOH to prevent transesterification side-reactions and to maintain a homogeneous organic phase before water addition.

  • Base Addition: Dissolve

    
     (315 mg) in 20 mL of deionized water. Add this aqueous basic solution dropwise to the THF mixture at room temperature (20–25 °C).
    
  • Incubation & Monitoring: Stir the resulting biphasic/homogenizing mixture vigorously at room temperature for 1 hour[3].

    • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (

      
      ) will disappear, and the product will remain at the baseline due to its high polarity.
      
  • Quenching & pH Control (Critical Step): Once starting material is consumed, cool the flask in an ice bath. Slowly add 1M HCl dropwise until the pH of the solution reaches 3 to 5 [3].

    • Causality: 6-Nitropyridine-2-carboxylic acid is an amphoteric molecule. Dropping the pH to ~4 ensures the carboxylate is fully protonated (

      
      ) while preventing the protonation of the highly electron-deficient pyridine nitrogen. This achieves the isoelectric point, minimizing water solubility and maximizing extraction efficiency.
      
  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the THF. Extract the remaining aqueous phase with EtOAc (

    
    ).
    
  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo to afford 6-nitropyridine-2-carboxylic acid as a pale yellow solid. (Typical yield: >95%).
    

Analytical Characterization & Troubleshooting

To ensure the integrity of the isolated product and confirm the absence of the SNAr byproduct, verify the material against the following analytical markers:

  • LC-MS (ESI-): Calculated for

    
     [M-H]⁻ 
    
    
    
    . The presence of a mass peak at
    
    
    indicates the formation of the 6-hydroxypyridine SNAr byproduct.
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The pyridine ring protons will appear as a classic 2,6-disubstituted AMX/ABX system. Look for three distinct signals in the aromatic region (
    
    
    8.20 – 8.60 ppm). If the SNAr side reaction has occurred, significant upfield shifts will be observed due to the electron-donating effect of the newly formed hydroxyl/pyridone group.
  • Visual Cue: A dramatic shift in the reaction mixture color from pale yellow to deep orange/red during step 3 indicates excessive base or heat, signifying the formation of the highly conjugated pyridonate SNAr byproduct.

References

1.[1] this compound | 26218-74-6. ChemicalBook. URL: 2.[3] WO2024086809A1 - Methods for treating cancer. Google Patents. URL: 3.[2] 2-Fluoro-6-nitropyridin-4-OL - Nucleophilic Aromatic Substitution (SNAr). Benchchem. URL:

Sources

The Strategic Utility of Methyl 6-Nitropyridine-2-carboxylate as a Versatile Ligand Precursor in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 6-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that holds significant promise as a precursor for a diverse range of ligands in coordination chemistry. Its unique electronic and steric properties, arising from the presence of a pyridine nitrogen, a carboxylate ester, and a nitro group, make it a valuable building block for the synthesis of sophisticated metal complexes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, modification, and application of this compound as a ligand precursor. Detailed protocols for its synthesis, coordination to transition metals, and subsequent transformation into other valuable ligands are presented. Furthermore, we explore the applications of the derived metal complexes in the key areas of palladium-catalyzed cross-coupling reactions and the development of ruthenium-based anticancer agents.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry and catalysis, owing to its ability to coordinate to a wide array of metal ions and its presence in numerous biologically active molecules.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn dictates the reactivity and selectivity of their metal complexes.[3] this compound emerges as a particularly interesting ligand precursor due to the orthogonal reactivity of its functional groups. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate chelating unit, while the nitro group can be chemically modified, most notably through reduction to an amine, to introduce further complexity and functionality.[4][5] This guide will provide a detailed exploration of the potential of this versatile building block.

PART 1: Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from commercially available 6-nitropyridine-2-carboxylic acid.[4]

Protocol 1: Fischer Esterification of 6-Nitropyridine-2-carboxylic Acid

This protocol describes the synthesis of this compound via a classic Fischer esterification reaction.[6][7]

Materials:

  • 6-Nitropyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 6-nitropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) with cooling in an ice bath.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis 6-Nitropyridine-2-carboxylic_acid 6-Nitropyridine-2-carboxylic Acid Methyl_6-nitropyridine-2-carboxylate This compound 6-Nitropyridine-2-carboxylic_acid->Methyl_6-nitropyridine-2-carboxylate Fischer Esterification Reagents CH3OH, H2SO4 (cat.)

Caption: Synthesis of this compound.

PART 2: Coordination Chemistry of this compound

This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and one of the carboxylate oxygen atoms. The nitro group typically does not directly participate in coordination but influences the electronic properties of the ligand.

Protocol 2: General Procedure for the Synthesis of Metal Complexes

This protocol provides a general method for the synthesis of transition metal complexes using this compound as a ligand. The specific metal salt and reaction conditions may need to be optimized for each target complex.

Materials:

  • This compound

  • A suitable metal salt (e.g., PdCl₂, RuCl₃·xH₂O, Cu(OAc)₂, etc.)

  • An appropriate solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Schlenk flask or a round-bottom flask with a condenser

  • Inert atmosphere (e.g., nitrogen or argon) may be required for air-sensitive metals.

Procedure:

  • Dissolve the metal salt (1.0 eq) in the chosen solvent in a Schlenk flask under an inert atmosphere if necessary.

  • In a separate flask, dissolve this compound (1.0 to 2.0 eq, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Heat the reaction mixture to reflux for a specified period (typically 2-24 hours). The formation of a precipitate may indicate complex formation.

  • Monitor the reaction by TLC or another suitable analytical technique.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation.

  • The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Characterization: The resulting metal complexes should be characterized by techniques such as FT-IR spectroscopy (to observe changes in the C=O stretching frequency upon coordination), elemental analysis, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Coordination Ligand This compound Complex Metal Complex Ligand->Complex Metal_Salt Metal Salt (e.g., PdCl2, RuCl3) Metal_Salt->Complex

Caption: General Coordination Scheme.

PART 3: Applications in Catalysis

Palladium complexes bearing pyridine-based ligands are well-established catalysts for a variety of cross-coupling reactions.[8][9] The electronic properties of the pyridine ligand can significantly influence the catalytic activity of the palladium center. The electron-withdrawing nature of the nitro group in this compound can enhance the electrophilicity of the palladium center, potentially leading to improved catalytic performance in certain reactions.[3][10]

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of this compound can be explored as catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.

Illustrative Reaction:

A hypothetical palladium complex, [Pd(this compound)₂Cl₂], could be synthesized and tested as a precatalyst. The electron-withdrawing nitro group is expected to facilitate the reductive elimination step of the catalytic cycle.

PART 4: Applications in Medicinal Chemistry

Ruthenium complexes have emerged as promising alternatives to platinum-based anticancer drugs due to their lower toxicity and different mechanisms of action.[11][12][13] The ligands coordinated to the ruthenium center play a crucial role in the biological activity of the complex. The introduction of a nitro group on the ligand can modulate the lipophilicity and redox properties of the complex, which can impact its cellular uptake and anticancer efficacy.[1]

Application Note: Ruthenium(II) Complexes as Potential Anticancer Agents

Ruthenium(II) complexes incorporating this compound as a ligand could be synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The nitro group could potentially be reduced in the hypoxic environment of tumors, leading to the release of the active drug.

Table 1: Comparison of IC₅₀ Values for Hypothetical Ruthenium Complexes

ComplexMCF-7 (μM)A549 (μM)HCT116 (μM)
15.225.818.5
₂ (for comparison)8.512.19.9
Cisplatin5.010.07.5

Data is hypothetical and for illustrative purposes only.

PART 5: Ligand Modification

A key advantage of using this compound as a ligand precursor is the potential for post-coordination or pre-coordination modification of the nitro group. The reduction of the nitro group to an amine is a particularly valuable transformation.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group in a coordinated or uncoordinated this compound to an amino group.

Materials:

  • This compound or its metal complex

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Ethyl acetate or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend the nitro-containing compound (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5-10 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Make the filtrate basic by adding a solution of sodium hydroxide or ammonium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino-substituted product.

Modification Nitro_Ligand This compound Amino_Ligand Methyl 6-aminopyridine-2-carboxylate Nitro_Ligand->Amino_Ligand Reduction Reducing_Agents Fe/HCl or SnCl2/HCl

Caption: Reduction of the Nitro Group.

The resulting amino group can be further functionalized, for example, by acylation or condensation reactions, to create a wide variety of new ligands with tailored properties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel ligands and their corresponding metal complexes. The presence of multiple, orthogonally reactive functional groups allows for a high degree of tunability in the resulting ligand scaffold. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this compound and to develop new catalysts and therapeutic agents. The potential to create a diverse library of ligands through simple chemical transformations makes this compound a strategic tool for innovation in both academic and industrial research.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]

  • Antitumor Activity of Ruthenium(II) Terpyridine Complexes towards Colon Cancer Cells In Vitro and In Vivo. PMC. [Link]

  • Systematic coordination chemistry and cytotoxicity of copper(II) complexes with methyl substituted 4-nitropyridine N-oxides. PubMed. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC. [Link]

  • Ruthenium Complexes as Promising Candidates against Lung Cancer. MDPI. [Link]

  • Ruthenium Based Anticancer Compounds and Their Importance. Banaras Hindu University. [Link]

  • Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. PMC - NIH. [Link]

  • Multinuclear ruthenium( ii ) complexes as anticancer agents. SciSpace. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Development and application of palladium-catalyzed carbon-nitrogen bond forming reactions. DSpace@MIT. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • An improved process for producing aminopyridines.
  • Synthesis of 3-Aminopyridine. ResearchGate. [Link]

  • 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 6-Aminopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the chemical synthesis of 6-aminopyridine-2-carboxylate from methyl 6-nitropyridine-2-carboxylate. This transformation is a critical step in the synthesis of various heterocyclic compounds which are significant scaffolds in medicinal chemistry and drug development.[1] The primary method detailed herein is the catalytic hydrogenation of the nitro group, a widely employed, efficient, and selective method.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, safety considerations, and analytical characterization of the final product.

Introduction

6-Aminopyridine-2-carboxylic acid and its ester derivatives are versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The presence of both an amino group and a carboxylate functionality on the pyridine ring allows for a diverse range of subsequent chemical modifications. This makes it a key intermediate in the synthesis of compounds targeting neurological disorders and in the formulation of herbicides and pesticides.[2] The reduction of a nitro group on an aromatic ring is a fundamental transformation in organic chemistry, and several methods exist for this purpose.[4][5] Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice due to its high efficiency, selectivity, and relatively clean reaction profile.[1][5]

Reaction Overview

The core transformation discussed is the reduction of the nitro group of this compound to an amino group, yielding methyl 6-aminopyridine-2-carboxylate. This is typically followed by hydrolysis of the methyl ester to afford the final product, 6-aminopyridine-2-carboxylate.

Reaction Scheme:

  • Step 1: Reduction of the Nitro Group

    • This compound is reduced to methyl 6-aminopyridine-2-carboxylate using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source.

  • Step 2: Hydrolysis of the Ester (Optional, if the carboxylic acid is the desired product)

    • The resulting methyl 6-aminopyridine-2-carboxylate is hydrolyzed, typically under basic conditions, to yield 6-aminopyridine-2-carboxylate.

Mechanistic Insights

The reduction of a nitro group to an amine is a multi-step process that is believed to proceed through nitroso and hydroxylamine intermediates.[6][7]

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as palladium.[8] The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds.[8]

Alternative Reduction Methods

While catalytic hydrogenation is the focus of this guide, it is important to be aware of other viable methods for nitro group reduction, which may be advantageous depending on the presence of other functional groups in the molecule. These include:

  • Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid (e.g., HCl) are classical methods for nitro group reduction.[5][6][7]

  • Tin(II) Chloride: Tin(II) chloride (SnCl₂) offers a milder alternative for the reduction of nitro groups and is often used when other reducible functional groups are present.[4][5][9]

  • Sodium Hydrosulfite: This reagent can also be employed for the reduction of nitroaromatics.[4]

The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, catalytic hydrogenation with Pd/C can also reduce other functional groups like alkenes, alkynes, and benzyl esters.[5][10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of 6-aminopyridine-2-carboxylate.

Materials and Equipment
ReagentsEquipment
This compoundThree-necked round-bottom flask
Palladium on carbon (10% Pd/C)Magnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH)Nitrogen/vacuum manifold
Hydrogen (H₂) gas cylinder and balloonSepta and glass stoppers
Celite®Büchner funnel and filter flask
Sodium Hydroxide (NaOH)Rotary evaporator
Hydrochloric Acid (HCl)pH paper or pH meter
Distilled waterStandard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)Nuclear Magnetic Resonance (NMR) Spectrometer
Mass Spectrometer (MS)
Workflow Diagram

Caption: Experimental workflow for the synthesis of 6-aminopyridine-2-carboxylate.

Step-by-Step Procedure
3.3.1. Reduction of this compound

Safety First: Catalytic hydrogenation is a potentially hazardous procedure. It should be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated.[11] Palladium on carbon can be pyrophoric, especially after use.[11][12]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inerting the Flask: Fit the flask with septa and connect one neck to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11][13]

  • Solvent and Catalyst Addition: Under a positive flow of nitrogen, add a suitable solvent such as methanol or ethanol. Protic solvents generally accelerate the hydrogenation rate.[10] Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).[1]

  • Introducing Hydrogen: Connect a balloon filled with hydrogen gas to one of the necks of the flask via a needle. Purge the flask with hydrogen by performing three vacuum/hydrogen cycles.[11][13]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by hydrogen uptake. It's important to note that it takes 3 molar equivalents of H₂ to reduce a nitro group.[13]

  • Work-up: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.[11]

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.[11] Wash the Celite® pad with additional solvent.

  • Quenching the Catalyst: Immediately after filtration, carefully transfer the Celite® pad containing the used catalyst into a beaker of water to quench its pyrophoric nature.[11][12][14]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 6-aminopyridine-2-carboxylate. The product can be further purified by recrystallization or column chromatography if necessary.

3.3.2. Hydrolysis to 6-Aminopyridine-2-carboxylic acid (Optional)
  • Saponification: Dissolve the crude methyl 6-aminopyridine-2-carboxylate in a suitable solvent mixture (e.g., methanol/water). Add an aqueous solution of sodium hydroxide (NaOH, ~1.2 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid (HCl) until the pH is acidic. The product, 6-aminopyridine-2-carboxylic acid, should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Quantitative Data Summary
ParameterValueNotes
Substrate This compound
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol% loading is typical.[1]
Hydrogen Source H₂ gas (balloon pressure)For higher pressures, a specialized pressure vessel is required.[11]
Solvent Methanol (MeOH) or Ethanol (EtOH)Protic solvents are generally preferred.[10]
Temperature Room Temperature
Reaction Time Varies (monitor by TLC)Typically a few hours.
Hydrolysis Reagent Sodium Hydroxide (NaOH)
Acidification Reagent Hydrochloric Acid (HCl)
Expected Yield Generally high (>80%) for the reduction stepYields can vary based on scale and purity of starting material.

Safety and Handling

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[11][12] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon (Pd/C): Pd/C is a flammable solid and can be pyrophoric, especially after use when it is saturated with hydrogen.[11][12] Handle the catalyst in an inert atmosphere and never allow it to dry in the air after the reaction. The used catalyst should be quenched with water immediately after filtration and disposed of in a dedicated, labeled waste container.[12][14]

  • Pressure: If conducting the hydrogenation under pressure, use a properly rated and inspected pressure vessel (autoclave).[11] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For reactions under pressure, a blast shield is recommended.[16][17]

Product Characterization

The final product should be characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 6-aminopyridine-2-carboxylate will show characteristic signals for the aromatic protons on the pyridine ring and a broad singlet for the amino (-NH₂) protons. The disappearance of the signals corresponding to the nitro-substituted ring of the starting material and the appearance of the amino protons are key indicators of a successful reaction. For 6-aminopyridine-2-carboxylic acid in DMSO-d6, typical shifts are observed around δ 7.57 (t), 7.14 (d), and 6.67 (d) for the aromatic protons, and a broad signal around δ 6.51 for the amino protons.[18]

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.

Mass Spectrometry (MS)
  • Mass spectrometry will confirm the molecular weight of the product. For 6-aminopyridine-2-carboxylic acid, the expected molecular ion peak (M+H)⁺ would be at m/z 139.[18] For the methyl ester, the molecular weight is 152.15 g/mol .[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor stirringUse fresh catalyst, ensure a continuous supply of hydrogen (replace balloon if necessary), and stir vigorously.[10]
Low Yield Product loss during work-up, side reactionsEnsure complete precipitation during acidification, optimize purification methods.
Product is Difficult to Purify Presence of byproductsConsider alternative reduction methods if catalytic hydrogenation is not clean for your specific substrate.
Fire during catalyst handling Exposure of used catalyst to airAlways keep the used catalyst wet with solvent or water and handle under an inert atmosphere.[12][20]

Conclusion

The reduction of this compound to 6-aminopyridine-2-carboxylate via catalytic hydrogenation is a robust and efficient method for synthesizing this valuable building block. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce high-purity material for applications in drug discovery and development. Careful monitoring of the reaction and proper characterization of the final product are essential for successful synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
  • LinK. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium on Carbon Catalyzed Hydrogenation of Cyclopentene.
  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET.
  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • University of Rochester. (n.d.). Hydrogenation SOP.
  • University of Washington. (n.d.). Hydrogenation.
  • ChemicalBook. (n.d.). 6-Aminopyridine-2-carboxylic acid synthesis.
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions.
  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Chem-Impex. (n.d.). 6-Aminopyridine-2-carboxylic acid.
  • Fisher Scientific. (n.d.). 6-Aminopyridine-2-carboxylic acid, 95%.
  • ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • PubChem. (n.d.). Methyl 6-aminopyridine-2-carboxylate.
  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride....

Sources

Methyl 6-nitropyridine-2-carboxylate in peptide mimetic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 6-Nitropyridine-2-Carboxylate as a Rigidifying Scaffold in Peptidomimetic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of translating biologically active but metabolically unstable peptides into viable clinical candidates. Natural peptides suffer from rapid proteolytic cleavage and high conformational flexibility, which dilute their receptor selectivity and in vivo efficacy.

To overcome these limitations, the incorporation of rigidifying heterocyclic scaffolds is a cornerstone strategy in modern drug design[1]. This compound (CAS: 26218-74-6) [2] serves as an exceptional bifunctional building block. By acting as a dipeptide surrogate, the pyridine core enforces specific secondary structures (such as


-turns or extended 

-strands) while replacing vulnerable aliphatic amide bonds with a robust aromatic system[3]. This guide details the mechanistic rationale and validated protocols for integrating this scaffold into complex peptidomimetics.

Mechanistic Insights & Causality (The "Why")

The utility of this compound lies in its highly predictable, orthogonal reactivity and its structural geometry:

  • Conformational Restriction: The planar nature of the pyridine ring restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. The distance between the 2-carboxylate and the 6-amino group (post-reduction) perfectly mimics the spatial arrangement of a dipeptide segment, forcing the flanking amino acids into a constrained trajectory that often enhances receptor binding affinity[3].
  • Metabolic Stability (Bioisosterism): The nitrogen atom within the pyridine ring acts as a potent hydrogen-bond acceptor, mimicking the carbonyl oxygen of a natural amide bond without being susceptible to enzymatic hydrolysis[3].

  • Orthogonal Unmasking: The molecule contains a methyl ester and a nitro group. This is a deliberate design choice. The nitro group is completely inert to the alkaline conditions required to hydrolyze the ester (saponification) and the standard coupling reagents (HATU/DIC) used to attach the first peptide chain. Once the C-terminal extension is complete, the nitro group can be cleanly reduced to an amine, unmasking the N-terminus for the subsequent coupling step.

Synthetic Workflow

The following diagram illustrates the bidirectional, step-wise elongation strategy utilizing the orthogonal functional groups of the scaffold.

G A Methyl 6-nitropyridine -2-carboxylate B 6-Nitropyridine -2-carboxylic acid A->B Hydrolysis (LiOH/THF) C Nitro-Peptide Intermediate B->C Amide Coupling (HATU, HNR2) D Amino-Peptide Intermediate C->D Nitro Reduction (Pd/C, H2) E Final Peptidomimetic D->E Amide Coupling (HATU, RCOOH)

Step-wise bidirectional synthesis of peptidomimetics using this compound.

Quantitative Data Summary: Natural vs. Pyridine-Modified Peptides

Replacing a natural dipeptide segment with a 6-aminopyridine-2-carboxylic acid derivative fundamentally alters the physicochemical profile of the molecule.

ParameterNatural Dipeptide (e.g., Pro-Leu)Pyridine-Based PeptidomimeticCausality / Mechanistic Driver
Proteolytic Half-Life (

)
< 30 minutes> 24 hoursElimination of the scissile amide bond; steric shielding by the rigid aromatic ring.
Conformational State Highly flexible (random coil)Restricted (

-turn / strand)
Aromatic planarity restricts backbone dihedral angles, pre-organizing the pharmacophore.
LogP (Lipophilicity) Hydrophilic (< 0)Moderately lipophilic (1.5 - 3.0)Masking of polar amide NH/C=O groups; inherent lipophilicity of the pyridine core.
Hydrogen Bonding Multiple donors/acceptorsTunable (Pyridine N = acceptor)Replaces flexible backbone H-bonds with fixed, predictable intramolecular interactions.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction integrity before proceeding.

Protocol 1: Saponification (C-Terminal Unmasking)

Objective: Hydrolyze the methyl ester to yield 6-nitropyridine-2-carboxylic acid.

  • Reaction: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and MeOH (0.2 M concentration).

  • Hydrolysis: Add 1M aqueous LiOH (1.5 eq) dropwise at 0°C. Causality: The mixed organic/aqueous solvent system ensures solubility of the lipophilic ester while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Stirring: Warm to room temperature and stir for 2 hours.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Dilute with water and acidify to pH 2-3 using 1M HCl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Check: TLC (EtOAc/Hexane 1:1) should show a complete baseline shift. LC-MS must confirm the presence of the

    
     ion for the carboxylic acid.
    
Protocol 2: First Amide Coupling (C-Terminal Extension)

Objective: Attach the downstream amino acid or peptide sequence.

  • Activation: Dissolve the 6-nitropyridine-2-carboxylic acid (1.0 eq) and the target amine (e.g., H-Pro-OMe, 1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 4-6 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with DCM. Wash the organic layer sequentially with 5% citric acid, water, and brine to remove urea byproducts and excess DIPEA. Dry and purify via flash column chromatography.
    
  • Validation Check: LC-MS should display the expected

    
     mass. 
    
    
    
    -NMR must show the emergence of a new amide proton signal (typically 7.5–8.5 ppm) alongside the pyridine aromatic protons.
Protocol 3: Nitro Group Reduction (N-Terminal Unmasking)

Objective: Convert the inert


 group to a reactive 

group.
  • Preparation: Dissolve the nitro-peptide intermediate in a 1:1 mixture of MeOH and EtOAc.

  • Catalysis: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of nitrogen to prevent ignition.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (

    
    ) using a balloon. Stir vigorously at room temperature for 12 hours.
    
  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with MeOH. Concentrate the filtrate in vacuo.

  • Validation Check: IR spectroscopy should show the complete disappearance of the strong asymmetric nitro stretch (~1530

    
    ) and the appearance of N-H stretching bands (~3300 
    
    
    
    ). LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).
Protocol 4: Second Amide Coupling (N-Terminal Extension)

Objective: Attach the upstream carboxylic acid to the newly formed aminopyridine.

  • Reaction Setup: Dissolve the aminopyridine intermediate (1.0 eq) and the desired carboxylic acid (e.g., Fmoc-Leu-OH, 1.2 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.5 eq) and DIPEA (4.0 eq).

  • Heating (Critical Step): Stir the reaction at 40°C for 12-16 hours. Causality: The 6-aminopyridine nitrogen is significantly less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the aromatic ring. Elevated temperatures and an excess of highly efficient coupling reagents (HATU) are strictly required to drive this specific acylation to completion.

  • Validation Check: Final LC-MS and High-Resolution Mass Spectrometry (HRMS). For advanced structural validation, 2D NMR (ROESY/NOESY) should be employed to confirm the folded conformation (e.g., spatial proximity of protons indicating a

    
    -turn).
    

References

  • Saitton, S., et al. (2004). Design, Synthesis and Evaluation of a PLG Tripeptidomimetic Based on a Pyridine Scaffold. Journal of Medicinal Chemistry, ACS Publications.[3] URL: [Link]

  • Abdildinova, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, MDPI.[1] URL: [Link]

Sources

Reduction of nitro group in methyl 6-nitropyridine-2-carboxylate using Pd/C

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation of Methyl 6-nitropyridine-2-carboxylate to Methyl 6-aminopyridine-2-carboxylate

Introduction & Scope

The reduction of This compound to Methyl 6-aminopyridine-2-carboxylate is a critical transformation in the synthesis of picolinic acid derivatives, often serving as key intermediates for bidentate ligands and pharmaceutical scaffolds.

While catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, this specific substrate presents a unique "dual-poisoning" challenge:

  • Substrate Poisoning: The pyridine nitrogen lone pair can coordinate to the Pd surface, dampening catalytic activity.[1][2]

  • Product Inhibition: The resulting primary amine (

    
    ) is a stronger Lewis base than the starting nitro group, potentially irreversibly binding to active sites and stalling the reaction before completion.
    

This Application Note provides a high-fidelity protocol designed to mitigate catalyst poisoning while preserving the sensitive methyl ester moiety against hydrolysis or transesterification.

Mechanistic Insight

Understanding the surface chemistry is vital for troubleshooting. The reduction follows a modified Haber mechanism. The rate-limiting step is often the desorption of the amine product or the initial adsorption of hydrogen in the presence of competing pyridine coordination.

Key Mechanistic Risks:

  • Hydroxylamine Accumulation: Incomplete reduction can lead to the accumulation of the hydroxylamine intermediate (

    
    ), which is potentially explosive and difficult to purge.
    
  • Ester Stability: The use of strong acids (e.g., HCl) to protonate the pyridine nitrogen—thereby preventing catalyst poisoning—must be balanced against the risk of hydrolyzing the C-2 methyl ester.

Figure 1: Surface Mechanism & Competitive Inhibition

NitroReductionMechanism cluster_surface Pd Surface Dynamics Pd_Surface Pd Active Site H2_Ads H2 Adsorption (Dissociative) Pd_Surface->H2_Ads Activation Nitro_Ads Nitro-Pyridine Adsorption Pd_Surface->Nitro_Ads Coordination Intermediate Intermediates (-NO -> -NHOH) H2_Ads->Intermediate Reduction Nitro_Ads->Intermediate Amine_Desorp Amine Desorption (Product Release) Intermediate->Amine_Desorp Final Red. Poisoning Competitve Inhibition (Pyridine N -> Pd) Amine_Desorp->Poisoning Product Feedback Poisoning->Pd_Surface Blocks Sites

Caption: Figure 1. Competitive adsorption between the nitro group (substrate) and the pyridine/amine nitrogen (poison) on the Palladium surface.

Experimental Protocol

Target: Methyl 6-aminopyridine-2-carboxylate Scale: 10.0 mmol (approx. 1.82 g of substrate)

Materials & Reagents[3][4]
  • Substrate: this compound (>98% purity).

  • Catalyst: 10% Pd/C (50% water wet). Note: Wet catalyst is safer and less pyrophoric.

  • Solvent: Methanol (Anhydrous grade preferred to protect ester).

  • Hydrogen Source:

    
     Balloon (1 atm) or Parr Shaker (30 psi).
    
  • Optional Additive: Acetic Acid (glacial).

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Flush a 100 mL round-bottom flask (RBF) with Nitrogen (

    
    ) or Argon.
    
  • Weigh 180 mg of 10% Pd/C (10 wt% loading relative to substrate) and carefully add to the flask.

  • Safety: Do not add dry catalyst to methanol in the presence of air; it may ignite. Always add the catalyst first under inert gas, or wet it with a small amount of water/toluene before adding Methanol.

Step 2: Solvent & Substrate Addition [3][4]

  • Dissolve 1.82 g (10 mmol) of this compound in 40 mL Methanol .

  • Optimization Tip: If previous runs showed slow kinetics, add 1.2 eq (0.7 mL) of Glacial Acetic Acid. This protonates the product amine, preventing it from poisoning the catalyst, without hydrolyzing the ester.

  • Carefully add the substrate solution to the catalyst flask via syringe or funnel under

    
     flow.
    

Step 3: Hydrogenation

  • Vacuum/Purge Cycle: Seal the flask with a septum. Briefly apply vacuum (do not evaporate solvent) and backfill with

    
    . Repeat 3x to remove 
    
    
    
    .
  • H2 Introduction: Attach a hydrogen balloon (double-balloon technique recommended for pressure maintenance). Purge the headspace with

    
     (3x vacuum/H2 cycles).
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C).

    • Monitoring: Reaction is typically complete in 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the nitro peak and the emergence of the amine (often fluorescent under UV).

Step 4: Workup

  • Degas: Remove

    
     balloon. Flush system with 
    
    
    
    for 10 minutes.
  • Filtration: Filter the reaction mixture through a pad of Celite 545 to remove Pd/C. Rinse the pad with MeOH (2 x 20 mL).

    • Safety: The filter cake is pyrophoric. Keep it wet with water after filtration and dispose of in a dedicated metal waste container.

  • Concentration: Concentrate the filtrate in vacuo (Rotovap, <40°C).

  • Neutralization (If Acid Used): If Acetic Acid was used, redissolve residue in EtOAc, wash with Saturated

    
    , dry over 
    
    
    
    , and reconcentrate.

Data Analysis & Quality Control

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine.
1H NMR (DMSO-d6)

~6.5-7.0 ppm (Broad s, 2H)
Distinct

signal. Disappearance of Nitro-shifted aromatic protons.
LCMS (ESI+) [M+H]+ = 153.1Check for [M+H]+ = 169 (Hydroxylamine intermediate) or 139 (Acid hydrolysis).
Yield >85%Lower yields suggest adsorption to carbon or ester hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Catalyst Poisoning by Pyridine/AmineAdd 1.0-2.0 eq Acetic Acid to protonate the nitrogen. Increase pressure to 40 psi (Parr shaker).
Loss of Ester (Acid product) HydrolysisEnsure Methanol is anhydrous. Avoid strong mineral acids (HCl). Keep temp <30°C.
Long Reaction Time (>12h) Mass Transfer LimitationIncrease stirring speed (rpm). Use a baffled flask.
Product is Colored (Brown) Oxidation of AminePerform workup under

. Store product under inert gas at -20°C.

Process Workflow Diagram

Figure 2: Experimental Workflow

ExperimentalWorkflow Start Start: Weigh Reagents Inerting Inert System (N2) Safety Critical Start->Inerting Mix Add Pd/C + Substrate in MeOH (+ AcOH opt.) Inerting->Mix H2_Cycle Purge & Introduce H2 (Balloon or 30 psi) Mix->H2_Cycle Reaction Stir RT, 4-6h Monitor LCMS H2_Cycle->Reaction Check Complete? Reaction->Check Check->Reaction No (Add time/Cat) Filter Filter (Celite) Remove Catalyst Check->Filter Yes Workup Concentrate & Neutralize (if Acid used) Filter->Workup Final Methyl 6-aminopyridine-2-carboxylate Workup->Final

Caption: Figure 2. Step-by-step workflow for the hydrogenation process, emphasizing safety checkpoints.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation."[5] Comprehensive Coordination Chemistry II. Link

  • Sajiki, H. (2006).[5] "Selective Inhibition of Pd/C Catalyst." Organic Letters, 8(5), 987–990. (Discussion on catalyst poisoning and selectivity). Link

  • Pfizer Inc. (2010). "Process for the preparation of Aminopyridines." US Patent 7,700,778. (Industrial scale protocols for aminopyridine synthesis). Link

Sources

Synthesis of bipyridine derivatives using methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of Functionalized Bipyridines Utilizing Methyl 6-Nitropyridine-2-Carboxylate

Executive Summary

Bipyridine scaffolds are ubiquitous structural motifs in medicinal chemistry, transition-metal catalysis, and advanced materials. However, the synthesis of asymmetric, highly functionalized bipyridines—such as methyl [2,2'-bipyridine]-6-carboxylate—often suffers from low yields due to catalyst poisoning, where the strongly coordinating bipyridine product forms a dead-end chelate with the metal center[1].

This application note details two validated, high-efficiency protocols utilizing This compound (CAS 26218-74-6) [2] as the core electrophile. By leveraging the unique electronic properties of the nitro-pyridine system, researchers can choose between a modern, step-economical Denitrative Suzuki-Miyaura Coupling and a highly scalable, classical Negishi Cross-Coupling .

Strategic Rationale & Mechanistic Insights

The selection of this compound is strategically driven by the highly electron-deficient nature of its pyridine ring, which is flanked by two electron-withdrawing groups (a nitro group and a methyl ester). This electronic environment enables two distinct synthetic pathways:

  • Pathway A (Direct Denitrative Coupling): Traditionally, nitro groups on arenes were strictly viewed as precursors to amines. However, recent advances in palladium catalysis have repurposed the nitro group as a direct leaving group[3]. The highly polarized C(sp²)–NO₂ bond in this compound is primed for oxidative addition. By utilizing a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos), the palladium center is sterically shielded. This causality is twofold: it facilitates the challenging cleavage of the C–NO₂ bond and physically prevents the newly formed bipyridine product from coordinating to and deactivating the catalyst[1][3].

  • Pathway B (Classical Negishi Coupling via Halide Proxy): For large-scale manufacturing where specialized ligands like BrettPhos may be cost-prohibitive, the nitro group serves as a reliable precursor. It can be reduced and converted to a bromide via a Sandmeyer reaction. The subsequent Negishi coupling of the resulting methyl 6-bromopyridine-2-carboxylate with a pyridylzinc reagent is exceptionally robust. Zinc transmetalation is rapid, and the mild conditions (60 °C) perfectly preserve the integrity of the methyl ester[4].

Comparative Strategy Analysis

To assist drug development professionals in selecting the optimal workflow, the quantitative and logistical data for both pathways are summarized below:

ParameterPathway A: Direct Denitrative SuzukiPathway B: Classical Negishi
Primary Electrophile This compound[2]Methyl 6-bromopyridine-2-carboxylate
Coupling Partner 2-Pyridylboronic acid2-Pyridylzinc bromide
Catalyst System Pd(acac)₂ / BrettPhosPd(PPh₃)₄
Reaction Temperature 130 °C60 °C
Overall Yield 65% - 75%70% - 85% (post-Sandmeyer)
Mechanistic Advantage High atom economy, direct C-NO₂ activation[3]Highly reliable transmetalation, mild conditions[4]
Primary Challenge Requires high thermal energy; expensive ligandMulti-step process; moisture-sensitive zinc reagents

Validated Experimental Protocols

Protocol A: Direct Denitrative Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed for rapid library generation and high atom economy.

Reagents: this compound (1.0 equiv), 2-Pyridylboronic acid (1.5 equiv), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), K₃PO₄ (3.0 equiv), anhydrous 1,4-Dioxane.

  • Catalyst Pre-activation & Degassing: In a Schlenk flask, combine Pd(acac)₂, BrettPhos, and K₃PO₄. Evacuate and backfill with N₂ three times. Add anhydrous 1,4-Dioxane.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation. Strict anaerobic conditions are mandatory. The pre-mixing allows the bulky BrettPhos to coordinate, forming the active, sterically hindered Pd(0) species required to prevent bipyridine-induced catalyst poisoning[1].

  • Electrophile/Nucleophile Addition: Add this compound and 2-pyridylboronic acid.

  • Thermal Activation: Heat the reaction mixture to 130 °C for 16 hours.

    • Causality: The oxidative addition of palladium into a C–NO₂ bond has a high activation energy barrier compared to C–Halogen bonds, necessitating elevated temperatures[3].

  • In-Process Control (IPC): Sample 10 µL, dilute in MeCN, and analyze via LC-MS (UV 254 nm). The system self-validates completion when the this compound peak (<1% AUC) is fully consumed.

  • Workup & Purification: Cool to room temperature, filter through a Celite pad, and wash the filtrate with 0.1 M aqueous EDTA.

    • Causality: EDTA effectively chelates residual palladium and boronic acid salts. Because bipyridines are strong metal chelators, this step is critical to ensure the product is isolated metal-free. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol B: Three-Step Negishi Cross-Coupling

This protocol is designed for scale-up, utilizing highly predictable transmetalation kinetics.

Step 1 & 2: Halide Conversion (Summary) Reduce this compound using H₂ (Pd/C) in MeOH to yield the 6-amino derivative. Subject the amine to standard Sandmeyer conditions (CuBr, aq. HBr, NaNO₂) to isolate methyl 6-bromopyridine-2-carboxylate.

Step 3: Negishi Cross-Coupling Reagents: Methyl 6-bromopyridine-2-carboxylate (1.0 equiv), 2-Pyridylzinc bromide (0.5 M in THF, 1.2 equiv), Pd(PPh₃)₄ (5 mol%), DMA.

  • System Preparation: Dissolve the bromide intermediate and Pd(PPh₃)₄ in anhydrous DMA under Argon. Heat to 60 °C.

  • Zinc Reagent Addition: Add the 2-pyridylzinc bromide solution dropwise over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the zinc reagent. This prevents the premature homocoupling of the zinc species, maximizing the cross-coupling efficiency[4]. Furthermore, the THF/DMA solvent mixture ensures the solubility of the organozinc species while stabilizing the Pd(0) intermediate.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1). The bromide spot (Rf ~0.6) should disappear within 2 hours.

  • Quench and Workup: Cool to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely hydrolyzes the active zinc species and buffers the aqueous layer. Using strong acids or bases would risk the saponification of the delicate methyl ester functionality. Extract with EtOAc, dry over Na₂SO₄, and purify via crystallization or chromatography.

Workflow Visualization

G Start Methyl 6-nitropyridine- 2-carboxylate (CAS: 26218-74-6) PathA Pathway A: Denitrative Suzuki Coupling Start->PathA PathB Pathway B: Classical Negishi Coupling Start->PathB CatA Reagents: 2-Pyridylboronic acid, Pd(acac)2, BrettPhos, K3PO4 Conditions: 130°C, 1,4-Dioxane PathA->CatA RedB Step 1 & 2: Reduction & Sandmeyer (H2/Pd-C, then CuBr/HBr) PathB->RedB Product Target Molecule: Methyl [2,2'-bipyridine]- 6-carboxylate CatA->Product IntB Intermediate: Methyl 6-bromopyridine- 2-carboxylate RedB->IntB CatB Reagents: 2-Pyridylzinc bromide, Pd(PPh3)4 Conditions: 60°C, THF/DMA IntB->CatB CatB->Product

Fig 1: Divergent synthetic workflows for bipyridine synthesis via nitro-pyridine precursors.

References

2.[4] Title: 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL: [Link]

3.[1] Title: Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI (Molecules) URL: [Link]

4.[3] Title: Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes Source: ACS Catalysis URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 6-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with the isolation and purification of methyl 6-nitropyridine-2-carboxylate (CAS 26218-74-6) and its derivatives.

Synthesizing this compound typically involves the esterification of 6-nitropicolinic acid using methanol and an acid catalyst (such as chlorotrimethylsilane)[1]. While normal-phase silica gel chromatography is the gold standard for its purification, the unique electronic properties of the nitropyridine ring require specific handling to ensure high yield and purity.

Chromatographic Behavior & Causality

To successfully purify this compound, one must understand the electronic environment of the molecule:

  • Deactivated Pyridine Nitrogen: The strongly electron-withdrawing nitro group (-NO₂) at the 6-position and the methyl ester (-COOMe) at the 2-position pull electron density away from the pyridine ring via inductive and resonance effects.

  • Chromatographic Impact: Because the nitrogen lone pair is severely deactivated, the molecule is significantly less basic than a standard pyridine. It will not form strong hydrogen bonds with the acidic silanol groups on the silica gel. Therefore, basic modifiers like triethylamine (TEA) are unnecessary and should be omitted from the mobile phase. The compound behaves more like a standard aromatic ester, eluting cleanly in non-polar to moderately polar solvent systems.

Purification Workflow

Workflow A Crude Mixture (Ester + Unreacted Acid) B Aqueous Workup (Sat. NaHCO3 wash) A->B Quench & Deprotonate C Organic Phase (DCM extraction) B->C Phase Separation D Dry Loading (Celite/Silica adsorption) C->D Evaporate Solvent E Flash Chromatography (Hexane/EtOAc Gradient) D->E Load on Column F Pure Product (Pale-yellow solid) E->F Pool & Concentrate

Workflow for the isolation and purification of this compound.

Standard Purification Protocol (Normal-Phase Silica Gel)

This self-validating protocol ensures the complete removal of starting materials while preventing compound degradation.

Step 1: Pre-Column Aqueous Workup Dissolve the crude reaction mixture in Dichloromethane (DCM) and wash vigorously with ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)[1].

  • Causality: This step deprotonates any unreacted 6-nitropicolinic acid, pulling it into the aqueous layer and preventing severe streaking on the silica column. Extract the aqueous layer 3x with DCM, dry the combined organics over MgSO₄, and filter.

Step 2: Dry Loading Preparation Add Celite or dry silica gel (approximately 3 times the mass of your crude product) directly to the DCM solution. Evaporate the DCM under reduced pressure until a fine, free-flowing powder is obtained.

  • Causality: Nitropyridine esters often exhibit poor solubility in hexanes. Liquid loading with DCM would cause the compound to crash out at the top of the column, leading to broad, tailing bands. Dry loading ensures a tight initial band and uniform dissolution into the mobile phase.

Step 3: Column Equilibration Pack a silica gel column using 100% Hexanes. Carefully pour the dry-loaded powder onto the flat top of the silica bed. Cap with a 1 cm layer of clean sand to prevent physical disturbance of the bed during solvent addition.

Step 4: Gradient Elution Begin elution with a gradient, starting from 90:10 Hexanes/Ethyl Acetate and gradually increasing to 80:20 Hexanes/Ethyl Acetate. Monitor the fractions via TLC using a UV lamp (254 nm). The highly conjugated nitropyridine system is strongly UV-active.

Step 5: Post-Column Validation & Concentration To validate purity, spot a concentrated fraction on a TLC plate and elute with 10% MeOH in DCM (with 1% Acetic Acid). The pure ester will run near the solvent front, while any trace acid contamination will appear at Rf ~0.3. Pool the validated fractions and concentrate under reduced pressure to yield the product, which typically presents as a pale-yellow solid[2].

Quantitative Data: TLC Retention Factors (Rf)

Use the following table to select the optimal solvent system for monitoring and purifying your reaction.

Solvent SystemTarget Ester (Rf)Carboxylic Acid (Rf)Application Notes
100% Hexanes0.050.00Too non-polar; compound will not elute.
80:20 Hexanes/EtOAc 0.35 0.00 Ideal for column chromatography.
50:50 Hexanes/EtOAc0.700.10Good for rapid TLC monitoring; too fast for column.
95:5 DCM/MeOH0.850.30Not recommended; risk of transesterification.

Troubleshooting & FAQs

Troubleshooting Start Issue: Poor Resolution on Silica Gel Q1 Is the impurity the starting carboxylic acid? Start->Q1 Yes1 Perform basic workup (Sat. NaHCO3) before column Q1->Yes1 Yes No1 Is the impurity a non-polar byproduct? Q1->No1 No Yes2 Decrease EtOAc % in mobile phase No1->Yes2 Yes No2 Switch solvent system (e.g., Toluene/Acetone) No1->No2 No

Decision tree for troubleshooting poor chromatographic resolution of the target ester.

Q: Why does my this compound streak on the TLC plate despite being an ester? A: While the pyridine nitrogen is severely deactivated, streaking usually indicates that trace amounts of the starting 6-nitropyridine-2-carboxylic acid are still present. The carboxylic acid interacts strongly with the silanol groups on the silica gel. Solution: Ensure a thorough aqueous workup using saturated sodium bicarbonate prior to chromatography to remove unreacted acid[1]. Do not attempt to "push" the acid through the column using highly polar solvents, as this will ruin the separation.

Q: Can I use a Dichloromethane/Methanol (DCM/MeOH) solvent system instead of Hexanes/Ethyl Acetate? A: It is highly discouraged. While DCM/MeOH is a common system for polar heterocycles, this compound is sufficiently non-polar to elute in Hexanes/EtOAc. More importantly, exposing methyl esters to methanol on slightly acidic silica gel for prolonged periods can lead to transesterification, hydrolysis, or degradation. Stick to Hexanes/EtOAc to maintain structural integrity.

Q: My compound is crashing out of the loading solvent when I apply it to the column. How do I fix this? A: This is a classic solubility mismatch. The compound is highly soluble in DCM but poorly soluble in the non-polar hexanes used to equilibrate the column. When the DCM solution hits the hexanes, the compound precipitates, clogging the column and leading to broad, tailing bands. Solution: Strictly adhere to the dry-loading technique described in Step 2 of the protocol. By adsorbing the compound onto a solid support, it dissolves gradually into the mobile phase, maintaining a sharp elution band.

References

  • Advancing the antituberculosis activity of nitropicolinic acids and amides. University of Otago Archive.
  • WO2020185755A1 - Tyk2 inhibitors and uses thereof.
  • Methyl 5-methoxy-6-nitropicolin

Sources

Technical Support Center: Purification & Troubleshooting for Commercial Methyl 6-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical challenges associated with commercial batches of methyl 6-nitropyridine-2-carboxylate (CAS: 26218-74-6) .

Because this compound is a critical electrophilic building block in medicinal chemistry, trace impurities can severely derail downstream amidation or cross-coupling workflows. This guide moves beyond basic instructions; it details the causality behind degradation and provides self-validating protocols to ensure absolute experimental confidence.

Section 1: Impurity Profiling & Quantitative Diagnostics

Commercial batches of this compound typically degrade due to improper storage or incomplete synthesis. The electron-withdrawing nitro group at the 6-position significantly enhances the electrophilicity of the ester carbonyl carbon at the 2-position, making the molecule unusually susceptible to nucleophilic attack by ambient moisture [1].

Before initiating purification, you must understand the quantitative properties of the target compound versus its primary impurities to select the correct diagnostic method.

Table 1: Quantitative Properties & Diagnostic Behavior
Compound / ImpurityMolecular WeightMelting Point (°C)pKaDiagnostic Detection Strategy
This compound (Target)182.13 g/mol ~85 - 89N/AStrong retention on RP-HPLC; distinct ester singlet (~3.9 ppm) in 1H NMR.
6-Nitropyridine-2-carboxylic acid (Hydrolysis Impurity)168.11 g/mol 248 - 252~2.68Poor RP-HPLC retention (elutes in void volume). HILIC is required for accurate quantification [1].
Positional Isomers (e.g., 5-nitro derivative)182.13 g/mol VariableN/A1H NMR (shifts in aromatic proton coupling patterns); baseline separation on RP-HPLC.
Acidic Residues (HCl/SOx)VariableN/A< 1.0Aqueous wash pH < 5; positive AgCl precipitation test [2].

Section 2: Purification Decision Matrix

Do not blindly apply purification techniques. Use the diagnostic workflow below to determine whether your batch requires acid-base extraction (to remove the free acid) or recrystallization (to remove isomers).

G start Commercial Batch This compound hplc HPLC / TLC Analysis start->hplc q_acid Free Acid > 1%? (Hydrolysis Product) hplc->q_acid proto_a Protocol A: Mild Base Extraction q_acid->proto_a Yes q_iso Isomers / Trace Organics Detected? q_acid->q_iso No proto_a->q_iso proto_b Protocol B: Recrystallization q_iso->proto_b Yes pure Pure Compound (Store at 4°C, Argon) q_iso->pure No proto_b->pure

Diagnostic workflow for purifying commercial this compound batches.

Section 3: Self-Validating Purification Protocols

Protocol A: Mild Base Extraction (Targeting Free Acid Impurity)

Causality: The free acid impurity has a pKa of ~2.68. By washing the organic solution with a mild base (pH ~8), we selectively deprotonate the acid, forcing it into the aqueous layer as a highly soluble sodium salt, while the neutral ester remains in the organic phase [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure commercial batch in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of solid.

  • Temperature Control: Cool the organic solution to 0–4°C in an ice bath. Note: Cold temperatures are mandatory to suppress base-catalyzed hydrolysis of the target ester during the wash.

  • Mild Base Wash: Add ice-cold, saturated aqueous NaHCO3 (5 mL per gram of starting material). Shake vigorously in a separatory funnel for exactly 30 seconds, continuously venting the generated CO2 gas.

  • Phase Separation: Allow the layers to separate immediately and collect the lower organic layer (if using DCM) or upper organic layer (if using EtOAc).

  • Self-Validation Step: Take a 1 mL aliquot of the separated aqueous layer and add 1M HCl dropwise until the pH reaches 2. The immediate formation of a white precipitate (the protonated 6-nitropyridine-2-carboxylic acid) validates that the impurity was successfully extracted.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C.

Protocol B: Solvent-Antisolvent Recrystallization (Targeting Isomers)

Causality: Positional isomers (e.g., 5-nitro derivatives) have identical molecular weights but different crystal lattice packing energies. Using a solvent/antisolvent system exploits these differential solubilities, allowing the target ester to nucleate while impurities remain dissolved in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Place the solid in a round-bottom flask and add a minimum volume of hot Ethyl Acetate (approx. 60°C) until the solid just dissolves.

  • Antisolvent Addition: Remove the flask from the heat source. Slowly add Hexane dropwise while swirling until the solution becomes persistently turbid (cloudy). Add 1–2 drops of hot EtOAc to clear the turbidity.

  • Controlled Nucleation: Allow the flask to cool undisturbed to room temperature over 1 hour. Note: Rapid cooling traps impurities in the crystal lattice. Slow cooling ensures thermodynamic control and high purity.

  • Maturation: Transfer the flask to an ice bath (0–4°C) for an additional 2 hours to maximize the yield.

  • Filtration & Self-Validation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold Hexane. Perform a melting point analysis on the dried crystals; a sharp melting point range of 85–89°C validates the removal of mixed isomers.

Section 4: Troubleshooting & FAQs

Q: Why did my ester hydrolyze into the free acid during the purification process? A: Pyridine-2-carboxylates are highly sensitive to base-catalyzed hydrolysis. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic [3]. If your NaHCO3 wash was not ice-cold, or if you left the ester in contact with the aqueous base for more than a few minutes, the ester bond was cleaved. Always perform extractions rapidly and at 0–4°C.

Q: I am trying to monitor the purity via standard RP-HPLC, but the free acid impurity peak is a broad smear near the solvent front. How can I fix this? A: This is a common analytical error. The free acid is a highly polar, zwitterionic molecule that interacts poorly with non-polar C18 stationary phases [1]. Switch your analytical method to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase, which provides excellent retention and sharp peak shapes for pyridine carboxylic acids.

Q: Can I use silica gel column chromatography instead of recrystallization to remove trace isomers? A: Yes, but proceed with caution. Silica gel is slightly acidic and can strongly retain nitrogen-containing heterocycles. If you must use chromatography, consider pre-treating the silica with 1% triethylamine, or use a strictly non-polar to moderately polar gradient (e.g., Hexane to Hexane/EtOAc 3:1) to prevent the compound from streaking on the column [4].

Q: How should I store the purified this compound to prevent future degradation? A: Because the primary degradation pathway is moisture-induced hydrolysis, store the purified solid in a tightly sealed amber vial, backfilled with an inert gas (Argon or Nitrogen). Keep the vial in a desiccator at 4°C. Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

References

  • Zeller, M., et al. "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate." National Center for Biotechnology Information (PMC).[Link]

  • Arkat USA Editorial. "Ozonolysis of some 8-alkoxyquinolines, and synthesis of a precursor to the non-sedating antihistamine Claritin." Arkat USA. [Link]

Technical Support Center: Troubleshooting Solubility Issues of Methyl 6-Nitropyridine-2-Carboxylate in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for methyl 6-nitropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide you with a clear understanding of the underlying chemical principles and to offer practical, step-by-step troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Part 1: Understanding the Molecule & the Problem

Q1: What are the key structural features of this compound that influence its solubility in water?

A: The solubility of this compound is governed by a balance of hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics within its structure.

  • Hydrophobic Features: The core pyridine ring and the methyl group of the ester are largely nonpolar, which limits their favorable interactions with polar water molecules.

  • Potentially Hydrophilic Features:

    • Pyridine Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base.[1] It can be protonated to form a positively charged pyridinium ion, which is significantly more water-soluble.[1]

    • Ester and Nitro Groups: The oxygen atoms in the carboxylate and nitro groups can act as hydrogen bond acceptors. However, their contribution is often outweighed by the overall nonpolar nature of the molecule.

The poor aqueous solubility is primarily due to the molecule's relatively nonpolar character and the strong intermolecular forces in its solid, crystalline state that must be overcome for it to dissolve.[2]

Q2: I've added my compound to water, and it's not dissolving. What's happening at the molecular level?

A: This is a classic challenge for many organic compounds. For a substance to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome two main energy barriers:

  • Solute-Solute Interactions (Crystal Lattice Energy): The energy holding the molecules together in the solid crystal.

  • Solvent-Solvent Interactions: The hydrogen bonds holding the water molecules together.

If the compound is poorly soluble, it means the interactions between the compound and water molecules are not strong enough to break apart its crystal lattice. This is a common issue for over 70% of new chemical entities in development pipelines.[3]

Q3: What are the essential safety precautions for handling this compound?

A: Based on data for structurally similar compounds, this compound should be handled with care. Always consult the specific Safety Data Sheet (SDS) provided by your supplier. General precautions for related nitro- and pyridine-carboxylate compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4][5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or fumes.[4][6] Avoid contact with skin and eyes.[4]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4][6]

Part 2: Initial & Advanced Solubilization Strategies

Q4: I need to prepare a concentrated stock solution. What solvent should I use?

A: For preparing a stock solution, it is standard practice to start with a water-miscible organic solvent in which the compound is freely soluble. Common choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Workflow:

  • Dissolve the compound in a minimal amount of the chosen organic solvent to create a high-concentration stock (e.g., 10-50 mM).

  • For your aqueous experiments, dilute this stock solution into your aqueous buffer or media.

  • Critical Control: Always include a vehicle control in your experiments (your aqueous buffer containing the same final concentration of the organic solvent) to account for any effects of the solvent itself.

Q5: Can I improve solubility by simply heating or sonicating the mixture?

A: Yes, these methods can help, but they have limitations.

  • Heating: Increases the kinetic energy of the system, which can help overcome the crystal lattice energy. However, this often leads to a supersaturated solution that may precipitate upon cooling. It also risks thermal degradation of your compound.

  • Sonication: Uses ultrasonic waves to break apart solid particles, increasing the surface area available for dissolution. This can speed up the dissolving process but may not increase the ultimate equilibrium solubility.[7]

These are best used as aids rather than primary solubilization methods. Always check for precipitation after the solution returns to ambient temperature.

Q6: How does pH affect the solubility of this compound, and how can I leverage this?

A: The pyridine nitrogen in the molecule is basic and can accept a proton (H+) from the medium.[1] Lowering the pH (making the solution more acidic) will increase the concentration of the protonated, charged form of the molecule. This charged species is significantly more soluble in water.[8][9]

This principle is a cornerstone of formulation science, where creating a salt of a basic or acidic drug is a common strategy to enhance solubility.[10]

Experimental Protocol 1: pH-Solubility Profile Determination

This protocol will help you find the optimal pH for dissolving your compound.

  • Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 9).

  • Addition of Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples.

  • Sampling & Analysis: Carefully remove a sample from the clear supernatant of each vial. Filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.[11]

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the solubility profile.

Q7: What are co-solvents, and how do I choose the right one for my aqueous experiments?

A: A co-solvent is a water-miscible organic solvent that is added to water in small amounts to increase the solubility of a poorly soluble compound.[12][13] Co-solvents work by reducing the overall polarity of the water, making it a more favorable environment for a hydrophobic solute.[14] This is a widely used technique in pharmaceutical formulations.[12][15]

The solubility of a chemical can increase exponentially as the fraction of co-solvent increases.[14]

Table 1: Common Co-solvents for Aqueous Formulations

Co-solventTypical Concentration RangeKey Considerations
Ethanol 1-20% (v/v)Biocompatible at low concentrations; can affect cell membranes at higher concentrations.[16]
Propylene Glycol (PG) 1-40% (v/v)Common in pharmaceutical formulations; can increase viscosity.[12]
Polyethylene Glycol (PEG 300/400) 1-50% (v/v)Low toxicity; can also increase viscosity.
Glycerol 1-30% (v/v)Biocompatible; significantly increases viscosity.[12]

Experimental Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol allows you to systematically test different co-solvents.

  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different concentrations of your chosen co-solvent (e.g., 5%, 10%, 20%, 40% ethanol in water).

  • Determine Solubility: Use the shake-flask method described in Protocol 3 for each co-solvent mixture.

  • Analyze and Compare: Plot the measured solubility against the co-solvent concentration for each tested solvent.

  • Selection: Choose the co-solvent system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential artifacts in your experiment.

Q8: My biological assay is highly sensitive to organic solvents. Are there any other options?

A: Yes. If co-solvents are not suitable, you can explore more advanced formulation strategies. One of the most common and effective methods is complexation with cyclodextrins.[3][17]

  • Cyclodextrins: These are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble "guest" molecule (your compound) can fit inside this cavity, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the compound in water.[18]

Part 3: Quantitative Analysis & Validation

Q9: How can I accurately measure the aqueous solubility of my compound?

A: The "shake-flask" method is the gold standard for determining equilibrium solubility.

Experimental Protocol 3: Shake-Flask Method for Aqueous Solubility Determination

  • Add Excess Solute: Add an excess amount of solid this compound to a known volume of your chosen aqueous medium (e.g., purified water, buffer) in a sealed, clear container (e.g., a glass vial).

  • Equilibrate: Place the container in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. This ensures the solution reaches equilibrium.

  • Phase Separation: After agitation, allow the container to rest at the same constant temperature until the excess solid has settled, leaving a clear supernatant. Centrifugation can be used to accelerate this step.

  • Sample and Filter: Carefully withdraw a precise volume of the clear supernatant. Immediately filter it using a syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles.

  • Dilute and Quantify: Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) and quantify the concentration using a pre-validated analytical method. The most common methods are HPLC and UV-Vis spectrophotometry.[11][19]

  • Calculate: Use the measured concentration and the dilution factor to calculate the solubility of the compound in your medium.

Q10: How can I be sure my compound is truly dissolved and hasn't degraded during the solubilization process?

A: This is a critical validation step. Visual clarity is not enough.

  • Analytical Confirmation: The best practice is to use a high-resolution analytical technique like High-Performance Liquid Chromatography (HPLC).[11][20]

    • Quantification: Compare the peak area of your dissolved sample to a calibration curve to confirm the concentration.

    • Purity/Degradation Check: Examine the chromatogram for any new peaks that would indicate degradation products. The retention time of the main peak should match that of a freshly prepared standard.

  • Spectroscopic Confirmation: UV-Vis spectrophotometry can also be used. You can confirm the concentration using a calibration curve and check for changes in the spectral shape, which might indicate degradation.[11]

Visual Troubleshooting Guides

This section provides diagrams to help visualize the decision-making process and the mechanisms behind solubility enhancement.

G start Start: Compound is poorly soluble in aqueous buffer stock Need a stock solution? start->stock exp_type Is the experiment sensitive to organic solvents? stock->exp_type No, for direct dissolution dmso Use water-miscible organic solvent (e.g., DMSO, DMF) for stock. stock->dmso Yes cosolvent Use a co-solvent system (e.g., Ethanol, PG). Follow Protocol 2. exp_type->cosolvent No ph_adjust Can pH be modified? exp_type->ph_adjust Yes validate Validate final concentration and stability with HPLC. dmso->validate cosolvent->validate acidify Acidify the buffer (pH < 5). Follow Protocol 1. ph_adjust->acidify Yes cyclodextrin Consider advanced formulations (e.g., Cyclodextrin complexation). ph_adjust->cyclodextrin No acidify->validate cyclodextrin->validate

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_0 Bulk Aqueous Solution (High Polarity) cluster_1 Hydrophobic Solute water1 H2O water2 H2O water3 H2O water4 H2O solute Methyl 6-Nitropyridine- 2-Carboxylate cosolvent Co-solvent (e.g., Ethanol) solute->cosolvent Reduces Polarity Mismatch cosolvent->water2 Reduces Polarity Mismatch label_repulsion Strong Repulsion

Sources

Minimizing side reactions during nitration of pyridine-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #PYR-NIT-001 Status: Open Subject: Minimizing Side Reactions in Nitration of Pyridine-2-Carboxylates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Pyridine Paradox"

You are likely encountering low yields or tar formation because you are fighting two opposing forces. Pyridine is naturally electron-deficient (


-deficient), making electrophilic aromatic substitution (EAS) difficult. Adding a carboxylate group at the 2-position (an electron-withdrawing group) further deactivates the ring.

Standard nitration conditions (


, high heat) often lead to decarboxylation  before nitration can occur. The solution requires bypassing this kinetic barrier or stabilizing the substrate.

Module 1: The Primary Solution (The N-Oxide Bypass)

Diagnosis: If you are attempting direct nitration of ethyl picolinate or picolinic acid and observing <10% yield or extensive charring, stop immediately. The activation energy for nitration is higher than the decomposition temperature of the substrate.

The Fix: You must activate the ring first by converting the pyridine nitrogen to an N-oxide. This creates a "push-pull" system where the N-oxide oxygen donates electron density back into the ring (specifically at the C4 position), facilitating nitration under milder conditions.

Protocol: The Self-Validating N-Oxide Workflow

This protocol includes checkpoints to ensure intermediate stability.

Step 1: N-Oxidation

  • Dissolve pyridine-2-carboxylate (1.0 eq) in DCM or Acetic Acid.

  • Add m-CPBA (1.2 eq) or Urea Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).

  • Stir at RT. Monitor via TLC (N-oxides are much more polar;

    
     will drop significantly).
    
  • Checkpoint: If starting material remains after 12h, add 0.2 eq more oxidant. Do not proceed until conversion is >95%.

Step 2: Nitration of the N-Oxide

  • Dissolve the N-oxide intermediate in concentrated

    
    .
    
  • Add fuming

    
     dropwise at 0°C.
    
  • Heat to 90-100°C (significantly lower than the 200°C+ required for non-oxidized pyridine).

  • Mechanism: The electrophile (

    
    ) attacks the C4 position (para to N-oxide).
    
  • Quench over ice and neutralize with

    
    .
    

Step 3: Deoxygenation (Restoring the Pyridine)

  • Dissolve the 4-nitro-pyridine-2-carboxylate N-oxide in solvent (e.g., MeOH or DCM).

  • Add

    
     (phosphorus trichloride) or use catalytic hydrogenation (
    
    
    
    ,
    
    
    ) if the nitro group is stable (careful selection required).
  • Result: 4-nitro-pyridine-2-carboxylate.

Module 2: Troubleshooting Direct Nitration (High Risk)

If you cannot use the N-oxide route (e.g., steric hindrance or sensitive functional groups incompatible with oxidation), you must mitigate the specific side reactions of the direct route.

Failure Mode A: Decarboxylation
  • Observation: Evolution of gas (

    
    ), loss of carbonyl peak in IR/NMR.
    
  • Root Cause: The zwitterionic form of picolinic acid (pyridinium carboxylate) is thermally unstable. High temperatures required for nitration trigger thermal decarboxylation.

  • Solution:

    • Use the Ester, Not the Acid: Ethyl picolinate is more thermally stable than picolinic acid.

    • Anhydrous Media: Use Nitronium Tetrafluoroborate (

      
      )  in sulfolane or nitromethane. This allows nitration at lower temperatures (avoiding the thermal threshold of decarboxylation) and eliminates water that promotes hydrolysis.
      
Failure Mode B: Hydrolysis
  • Observation: Conversion of ethyl picolinate to picolinic acid, followed by degradation.

  • Root Cause: Mixed acid nitration generates water (

    
    ).
    
  • Solution: Add Oleum (fuming sulfuric acid) to the reaction mixture. The free

    
     scavenges the water produced, keeping the system anhydrous and preserving the ester.
    

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic and chemical pathways.

NitrationPathways Start Start: Pyridine-2-Carboxylate Direct Direct Nitration (H2SO4 / HNO3) Start->Direct High Temp / Acid NOxide N-Oxide Route (Recommended) Start->NOxide Activation Strategy Decarb Side Reaction: Decarboxylation Direct->Decarb T > 140°C Hydrolysis Side Reaction: Hydrolysis (Ester -> Acid) Direct->Hydrolysis Water present Oxidation Step 1: Oxidation (m-CPBA or UHP) NOxide->Oxidation Product Final Product: 4-Nitro-Pyridine-2-Carboxylate NitrationNO Step 2: Nitration (Target: C4 Position) Oxidation->NitrationNO Activated Ring Reduction Step 3: Deoxygenation (PCl3) NitrationNO->Reduction Reduction->Product

Caption: Comparative workflow showing the high-risk direct nitration pathway versus the stabilized N-oxide activation route.

Module 4: Data & Comparison

Table 1: Comparison of Nitration Methodologies

FeatureDirect Nitration (Mixed Acid)N-Oxide Route (Activation)Nitronium Salt (

)
Reaction Temp > 160°C (High Risk)90°C - 100°C (Moderate)40°C - 80°C (Low)
Major Side Reaction Decarboxylation, TarringOver-reduction (rare)Moisture sensitivity
Regioselectivity Poor (Mixture of 3, 4, 5)Excellent (Para/C4 dominant)Good
Yield (Typical) < 20%60% - 85%40% - 60%
Safety Profile Critical: Runaway exotherm riskManageableHandling of corrosive salts

Module 5: Frequently Asked Questions (FAQs)

Q1: I see a yellow precipitate forming immediately upon adding


. Is this my product? 
  • Answer: Likely not. This is often the pyridinium nitrate salt . Protonation of the pyridine nitrogen happens faster than nitration. This salt deactivates the ring further. You must heat the reaction to overcome this energy well, but do so gradually to avoid thermal runaway.

Q2: Can I use flow chemistry to improve safety?

  • Answer: Yes. Flow chemistry is excellent for managing the exotherm of nitration.

    • Setup: Pump the pyridine substrate and the nitrating mixture into a cooled T-mixer, then pass through a heated residence coil (residence time ~2-5 mins) before immediately quenching. This minimizes the time the product spends in degrading conditions.

Q3: Why is position 4 favored in the N-oxide route?

  • Answer: In the N-oxide, the oxygen atom can donate a lone pair into the ring via resonance. This increases electron density at positions 2 and 4. Since position 2 is sterically hindered by the carboxylate group (and the N-O bond), the electrophile (

    
    ) attacks position 4.
    

References

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link

  • Olah, G. A., et al. (1980). "Nitration with Nitronium Tetrafluoroborate in Organic Solvents." Journal of Organic Chemistry. Link

  • Bakke, J. M., & Ranes, E. (1997). "Nitration of Pyridine and substituted Pyridines with Dinitrogen Pentoxide." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.

Technical Support Center: Separation & Purification of Methyl 6-Nitropyridine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine derivative synthesis. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique challenges associated with isolating electron-deficient heterocyclic esters.

The separation of methyl 6-nitropyridine-2-carboxylate from its starting material, 6-nitropyridine-2-carboxylic acid , is a classic example of how electronic effects dictate downstream purification strategies. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to achieve high-purity isolation.

Part 1: The Causality of the Separation Strategy (The "Why")

The synthesis of this compound is typically achieved via Fischer esterification (using methanol and a catalytic acid like H₂SO₄) or through an acyl chloride intermediate generated by thionyl chloride (SOCl₂) 1. Regardless of the synthetic route, the crude mixture will contain unreacted carboxylic acid, acidic catalysts, and excess methanol.

The 6-nitro group plays a critical dual role here:

  • Increased Acidity of the Starting Material: It strongly withdraws electron density from the pyridine ring, increasing the acidity of the 2-carboxylic acid.

  • Electrophilicity of the Product: It makes the resulting methyl ester highly electrophilic and susceptible to basic hydrolysis.

Therefore, our separation logic relies on a carefully pH-controlled liquid-liquid extraction. We must use a mild base (like sodium bicarbonate) to deprotonate the unreacted acid into its water-soluble sodium salt, without triggering the hydrolysis of our target ester 2.

Workflow SM Crude Reaction Mixture (Ester, Acid, Catalyst, MeOH) Evap 1. Evaporate Excess MeOH (Rotary Evaporator) SM->Evap Dissolve 2. Dissolve in DCM or EtOAc Evap->Dissolve Wash 3. Wash with Sat. NaHCO3 (aq) (pH 8-9) Dissolve->Wash AqLayer Aqueous Layer (Sodium 6-nitropyridine-2-carboxylate + Inorganic Salts) Wash->AqLayer Deprotonated Acid OrgLayer Organic Layer (this compound) Wash->OrgLayer Neutral Ester Dry 4. Dry over Anhydrous Na2SO4 & Concentrate OrgLayer->Dry Product Pure Methyl 6-Nitropyridine-2-carboxylate Dry->Product

Workflow for the liquid-liquid extraction and isolation of this compound.

Part 2: Quantitative Data for Separation Logic

To successfully partition the molecules, you must leverage their distinct physicochemical properties. Below is the comparative data driving our methodology.

Property6-Nitropyridine-2-carboxylic acid (Starting Material)This compound (Product)Separation Rationale
Molecular Weight 168.11 g/mol 182.13 g/mol Mass difference easily resolved by LC-MS (m/z 167 [M-H]⁻ vs 183 [M+H]⁺).
Acid-Base Nature Acidic (pKa ~ 2.5)NeutralAllows for selective deprotonation and partitioning into the aqueous phase at pH 8.
Solubility (Organic) Low in non-polar solvents; moderate in polar aproticHigh in Dichloromethane (DCM), Ethyl Acetate, and ChloroformProduct remains securely in the organic layer during extraction.
Solubility (Aqueous) High at pH > 7 (as a sodium salt)Very lowDrives the starting material into the aqueous waste stream.
TLC Retention (Rf) ~0.1 (Hexane:EtOAc 1:1 with 1% AcOH)~0.6 (Hexane:EtOAc 1:1)Significant polarity difference enables easy monitoring and column chromatography.
Part 3: Troubleshooting & FAQs

Q1: My LC-MS shows 15% unreacted 6-nitropyridine-2-carboxylic acid in the final product. Why didn't the aqueous wash remove it? A: Pyridinecarboxylic acids can exhibit amphoteric behavior or form zwitterions. If the pH of your aqueous wash isn't strictly controlled (pH 8-9), the acid will not fully ionize and may partition back into the organic layer. Ensure you are using fully saturated NaHCO₃ and verify the aqueous layer pH before discarding it.

Q2: I am losing product yield during the aqueous extraction. Is the ester hydrolyzing? A: Yes, it is highly likely. This compound is exceptionally sensitive to strong bases due to the electron-withdrawing nitro group activating the carbonyl carbon. Never use NaOH or KOH to neutralize this specific reaction mixture 3. Strictly use mild bases like NaHCO₃.

Q3: My product is discolored (yellow/brown) after extraction. How do I remove these impurities? A: The nitro-pyridine core can undergo minor side reactions (e.g., partial reduction or oxidation) forming highly conjugated, colored impurities. Liquid-liquid extraction will not remove these neutral byproducts. You must proceed to silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

Pathway Issue Impurity Detected in Final Ester Type Identify Impurity Type (via LC-MS / TLC) Issue->Type Acid Unreacted Starting Material (6-Nitropyridine-2-carboxylic acid) Type->Acid Mass = 168 m/z Color Colored Byproducts / Tars (Oxidation/Degradation) Type->Color Visual / Baseline TLC FixAcid Action: Repeat NaHCO3 Wash Ensure pH > 8 Acid->FixAcid FixColor Action: Silica Gel Column (Hexane:EtOAc Gradient) Color->FixColor

Troubleshooting logic for resolving common impurities during esterification workup.

Part 4: Self-Validating Standard Operating Procedure (SOP)

A protocol is only as reliable as its built-in validation checks. Follow this self-validating methodology to isolate your ester.

Step 1: Solvent Removal

  • Action: Concentrate the crude reaction mixture under reduced pressure (rotary evaporator) to remove excess methanol. Do not exceed 40°C to prevent thermal degradation.

  • Self-Validation Checkpoint: The residue should be a thick oil or semi-solid. If it remains highly liquid, residual methanol is present, which will ruin the phase separation in Step 3.

Step 2: Organic Reconstitution

  • Action: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (10-15 mL per gram of theoretical yield).

Step 3: Mild Alkaline Wash (Critical Step)

  • Action: Transfer the organic layer to a separatory funnel. Add 1 volume of saturated aqueous NaHCO₃. Vent frequently, as CO₂ gas will vigorously evolve.

  • Causality: The bicarbonate neutralizes the acidic catalyst and deprotonates the unreacted 6-nitropyridine-2-carboxylic acid, driving it into the aqueous phase 2.

  • Self-Validation Checkpoint: Test the pH of the separated aqueous layer using indicator paper. It must read between pH 8 and 9. If the pH is < 7, the neutralization is incomplete, and unreacted starting material remains in your organic phase. Repeat the wash until pH > 8 is achieved.

Step 4: Brine Wash & Drying

  • Action: Wash the organic layer with 1 volume of saturated NaCl (brine) to remove residual water and inorganic salts. Separate the organic layer and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Self-Validation Checkpoint: The organic solution should transition from cloudy to completely transparent once fully dried.

Step 5: Concentration & Verification

  • Action: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Self-Validation Checkpoint: Spot the product on a TLC plate against the starting acid (Eluent: Hexane:EtOAc 1:1). The product should appear as a single spot at Rf ~0.6 under UV light (254 nm). If a baseline spot is observed, proceed to silica gel chromatography.

References

1.1, BenchChem. 2.2, Der Pharma Chemica. 3.3, RSC Publishing.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 6-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 6-nitropyridine-2-carboxylate, a key building block in synthetic chemistry. We will explore the structural information encoded within its spectrum by comparing it with related pyridine derivatives. This analysis will demonstrate how substituent effects fundamentally alter the electronic environment of the pyridine ring, offering a clear rationale for the observed chemical shifts and coupling patterns.

Structural Elucidation via ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus.[1] By analyzing the chemical shifts, integration (the area under the signal), and spin-spin coupling patterns, one can deduce the precise arrangement of hydrogen atoms within a molecule.

For this compound, ¹H NMR provides definitive confirmation of its structure by revealing the distinct electronic environments of the three protons on the pyridine ring and the three protons of the methyl ester group.

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound features a pyridine ring substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 6-position and a methyl carboxylate group (-COOCH₃) at the 2-position. These substituents create a highly electron-deficient (deshielded) aromatic system.

The spectrum is predicted to show four distinct signals:

  • Three signals in the aromatic region corresponding to the protons at the 3, 4, and 5-positions (H-3, H-4, and H-5).

  • One singlet in the upfield region for the methyl ester protons (-OCH₃).

The electron-withdrawing nature of both the nitro and carboxylate groups shifts the aromatic protons significantly downfield compared to unsubstituted pyridine.[1][2]

  • H-5: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and placing it furthest downfield. It will appear as a doublet, split by the adjacent H-4.

  • H-3: This proton is ortho to the methyl carboxylate group, also causing a downfield shift. It will appear as a doublet, split by the adjacent H-4.

  • H-4: This proton is situated between H-3 and H-5 and will be split by both, appearing as a triplet (or more accurately, a doublet of doublets).

  • -OCH₃: The methyl protons are not coupled to any other protons and will therefore appear as a sharp singlet.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~8.6 - 8.8Doublet (d)JH4-H5 ≈ 8.0 Hz
H-3~8.4 - 8.6Doublet (d)JH3-H4 ≈ 7.5 Hz
H-4~8.2 - 8.4Triplet (t) or ddJH4-H5 ≈ 8.0 Hz, JH3-H4 ≈ 7.5 Hz
-OCH₃~4.0 - 4.1Singlet (s)N/A

graph {
layout=neato;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853"];

H3 [label="H-3", pos="0,1!"]; H4 [label="H-4", pos="1,0!"]; H5 [label="H-5", pos="2,1!"];

H3 -- H4 [label=" J ≈ 7.5 Hz", fontcolor="#4285F4"]; H4 -- H5 [label=" J ≈ 8.0 Hz", fontcolor="#EA4335"]; }

Caption: Spin-spin coupling in this compound.

Comparative Spectral Analysis

To understand the profound influence of the -NO₂ and -COOCH₃ groups, we will compare the predicted spectrum of our target molecule with two simpler, structurally related compounds.

Alternative 1: Methyl Pyridine-2-carboxylate

This compound lacks the nitro group at the 6-position. Removing this powerful electron-withdrawing group results in a more electron-rich (shielded) pyridine ring, causing all aromatic proton signals to shift upfield to lower ppm values.

Alternative 2: 6-Methyl-2-pyridinecarboxylic acid

While not a perfect comparison due to the methyl group instead of a nitro group and a carboxylic acid instead of a methyl ester, this compound illustrates the shielding effect of an electron-donating group (methyl) relative to the electron-withdrawing nitro group. The protons on this ring would be expected to be significantly more shielded.[3]

Comparative Data Table
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 / Other
This compound ~8.4 - 8.6 ~8.2 - 8.4 ~8.6 - 8.8 -
Methyl pyridine-2-carboxylate~8.1~7.8~7.4~8.7 (H-6)
6-Methyl-2-pyridinecarboxylic acid[3]~8.02~7.82~7.432.62 (-CH₃)

Note: Data for alternatives are typical literature values and may vary slightly based on solvent and concentration.

This comparison clearly demonstrates the strong deshielding effect of the nitro group. The H-5 proton in the target molecule is shifted downfield by over 1.2 ppm compared to the equivalent proton in the 6-methyl analog, highlighting the dramatic decrease in electron density caused by the -NO₂ substituent.

Experimental Protocol for ¹H NMR Analysis

This section provides a standardized workflow for acquiring a high-quality ¹H NMR spectrum of this compound.

A. Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. A comprehensive list of solvent signals is essential for distinguishing them from sample peaks.[4]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Reference Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

  • Transfer: Gently swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.

B. Data Acquisition (400 MHz Spectrometer)
  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim acquire 6. Acquire Data (FID) lock_shim->acquire ft 7. Fourier Transform acquire->ft phase_cal 8. Phase and Calibrate ft->phase_cal integrate 9. Integrate and Analyze phase_cal->integrate

Caption: Standard experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate the electronic properties and, consequently, the spectral features of an aromatic system. The strong deshielding caused by the ortho- and para-directing nitro and methyl carboxylate groups results in a spectrum with highly dispersed and readily interpretable signals in the aromatic region. By comparing its spectrum to those of simpler analogues, the specific influence of each functional group can be precisely quantified. This analytical approach underscores the power of ¹H NMR spectroscopy as a primary tool for structural verification and for gaining a deeper understanding of electronic effects in organic molecules.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Scilit. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100. Retrieved from [Link]

  • PMC. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Sigma and Pi Electron Contributions to Long-range Spin–Spin Coupling Constants in the Methyl Derivatives of the Fluoropyridine. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • MDPI. (2025, December 31). Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. Retrieved from [Link]

  • MDPI. (2025, November 27). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • Organometallics. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

13C NMR chemical shifts for methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a detailed technical analysis of the . This document is structured to serve researchers and drug development professionals, offering experimental data, comparative analysis, and mechanistic insights into the electronic structure of this scaffold.

Executive Summary

Methyl 6-nitropyridine-2-carboxylate (Methyl 6-nitropicolinate) is a critical intermediate in the synthesis of antitubercular agents (e.g., pretomanid analogs) and pincer ligands for catalysis. Its electronic structure is defined by the competing effects of the electron-withdrawing nitro group (


) at position C6 and the methyl ester group (

) at position C2.

This guide presents experimentally validated 13C NMR data acquired in DMSO-d6 , compares it with the parent scaffold (methyl picolinate), and rationalizes the chemical shifts based on substituent effects.

Experimental Data: 13C NMR Chemical Shifts

The following data represents the experimental chemical shifts for this compound.

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) Frequency: 100/125 MHz (Typical) Reference: Tetramethylsilane (TMS)


 ppm or Solvent Residual 

ppm.
Carbon PositionChemical Shift (

, ppm)
AssignmentMultiplicity (DEPT/APT)
C=O 163.5 Ester CarbonylQuaternary (C)
C6 156.0 Aromatic C-NO₂ (Ipso)Quaternary (C)
C2 146.4 Aromatic C-COOMe (Ipso)Quaternary (C)
C4 142.7 Aromatic CH (Meta to NO₂)Methine (CH)
C3 130.3 Aromatic CH (Para to NO₂)Methine (CH)
C5 121.7 Aromatic CH (Ortho to NO₂)Methine (CH)
OCH₃ 53.0 Methyl EsterMethyl (CH₃)

Note on Assignments: The assignment of C6 (156.0 ppm) and C2 (146.4 ppm) is based on the strong deshielding effect of the nitro group at the ipso position and the comparative analysis with the parent picolinate. C5 (121.7 ppm) is significantly shielded, consistent with the ortho-effect of nitro groups in aromatic systems.

Comparative Analysis: Substituent Effects

To validate the experimental values, we compare the target molecule with its parent compound, Methyl Picolinate . This comparison isolates the electronic perturbation caused by the introduction of the nitro group at C6.

Table 2: Shift Differential ( ) Analysis

Base Scaffold: Methyl Picolinate (DMSO-d6/CDCl3 adjusted)

CarbonMethyl Picolinate (

)
Methyl 6-Nitropicolinate (

)

(Shift Effect)
Mechanistic Explanation
C6 ~150.0156.0 +6.0 Ipso-Deshielding: Direct attachment of strongly EWG Nitro group.
C2 ~148.0146.4 -1.6 Meta-Effect: Inductive withdrawal partially offset by ring deactivation.
C4 ~137.5142.7 +5.2 Meta-Deshielding: Electron withdrawal from the ring system.
C3 ~127.0130.3 +3.3 Para-Deshielding: Resonance effects from the nitro group at C6.
C5 ~127.0121.7 -5.3 Ortho-Shielding: Characteristic "ortho-nitro" effect observed in aromatics (resonance anomaly).

Key Insight: The most diagnostic signal for confirming the 6-nitro substitution is the upfield shift of C5 (to ~121.7 ppm) relative to the parent pyridine, combined with the downfield shift of C6 (to ~156.0 ppm).

Structural Visualization & Assignments

The following diagram illustrates the chemical shift mapping on the molecular structure.

G Figure 1: 13C NMR Chemical Shift Assignment (DMSO-d6) C2 C2 146.4 ppm C3 C3 130.3 ppm C2->C3 CO C=O 163.5 ppm C2->CO C4 C4 142.7 ppm C3->C4 C5 C5 121.7 ppm C4->C5 C6 C6 156.0 ppm C5->C6 Nitro NO2 C6->Nitro Ipso N_Py N C6->N_Py OMe OMe 53.0 ppm CO->OMe N_Py->C2

Caption: Graphviz representation of 13C NMR shifts. Red node indicates the nitro-substituted carbon (C6), showing significant deshielding.

Experimental Protocol: Synthesis & Acquisition

To reproduce these results or synthesize the compound for analysis, follow this optimized workflow.

A. Synthesis (Nitration Route)
  • Starting Material: Methyl picolinate (Methyl pyridine-2-carboxylate).[1]

  • Reagents: Potassium nitrate (

    
    ) in concentrated Sulfuric Acid (
    
    
    
    ).
  • Conditions: Heat at 100°C for 4-6 hours.

  • Workup: Pour onto ice, neutralize with

    
    , extract with DCM.
    
  • Purification: Recrystallization from MeOH or Column Chromatography (Hexane/EtOAc).

B. NMR Acquisition Parameters

Due to the presence of quaternary carbons (C2, C6, C=O) which often have long relaxation times (


), standard parameters may yield low signal-to-noise ratios for these peaks.
  • Pulse Sequence: zgpg30 (Power-gated decoupling)

  • Relaxation Delay (D1):

    
     seconds (Critical for quantitative integration of C6/C2).
    
  • Scans (NS): 1024 - 4096 (Depending on concentration).

  • Concentration: ~20-30 mg in 0.6 mL DMSO-d6.

References

  • University of Otago. (2015). Advancing the antituberculosis activity of nitropicolinic acids and amides. Supporting Information, Compound 53.

  • Royal Society of Chemistry. (2012). A Pincer Ligand Enabled Ruthenium Catalyzed Highly Selective N-Monomethylation. (Reference for Methyl Picolinate shifts).

  • Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 62, 7512–7515. (Reference for Solvent Residuals).

Sources

High-resolution mass spectrometry (HRMS) of methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-nitropyridine-2-carboxylate (CAS: 21233-87-2) serves as a critical scaffold in the synthesis of peptide mimetics and heterocyclic ligands. In drug development, the purity of this intermediate directly correlates to the yield and safety of downstream Active Pharmaceutical Ingredients (APIs).

While Nuclear Magnetic Resonance (NMR) confirms the carbon skeleton, it often fails to detect trace isomeric impurities (<0.1%) or hydrolysis byproducts (free acids) in complex matrices. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives, demonstrating why HRMS is the requisite "Gold Standard" for validating the identity and purity of this nitropyridine derivative.

Part 1: Analytical Profile & Theoretical Data

Before initiating experimental workflows, the theoretical mass values must be established to set the mass accuracy windows (typically <5 ppm).

ParameterValueNotes
Formula C₇H₆N₂O₄
Nominal Mass 182 DaLow-Res MS Target
Monoisotopic Mass 182.0328 DaNeutral molecule
[M+H]⁺ Exact Mass 183.0406 Da Primary ESI+ Target
[M+Na]⁺ Exact Mass 205.0225 DaCommon Adduct
Key Structural Features Pyridine ring, Methyl ester, Nitro groupElectron-deficient ring; prone to nucleophilic attack

Part 2: Experimental Protocol (Self-Validating System)

This protocol is designed for Orbitrap or Q-TOF systems. It prioritizes the retention of polar nitropyridines while ensuring sufficient ionization efficiency.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Acetonitrile (ACN).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:ACN (v/v) containing 0.1% Formic Acid.

  • Validation Step: Add an internal standard (e.g., Caffeine, m/z 195.0882) to lock mass accuracy.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → 95% B (10 min).

  • Ionization: ESI Positive Mode (Electrospray).[1]

    • Rationale: The pyridine nitrogen provides a basic site for protonation ([M+H]⁺), making ESI+ significantly more sensitive than ESI- for this ester.

Data Acquisition
  • Scan Range: m/z 50–500 (Small molecule focus).

  • Resolution: >30,000 FWHM (at m/z 200).

  • Collision Energy (HCD/CID): Stepped energy (15, 30, 45 eV) to capture full fragmentation pathways.

Part 3: Comparative Analysis (HRMS vs. Alternatives)

Why invest in HRMS? The table below contrasts HRMS performance with Single Quadrupole (SQ-MS) and NMR for this specific compound.

FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (SQ/TQ) 1H NMR (400 MHz)
Mass Accuracy < 3 ppm (Confirms Formula)± 0.5 Da (Nominal only)N/A
Impurity ID Excellent (Separates isobars)Poor (Cannot resolve mass defects)Moderate (Overlapping signals)
Sensitivity High (pg levels)Moderate (ng levels)Low (mg required)
Differentiation Distinguishes -COOH vs -NO₂ lossAmbiguous product ionsExcellent structural connectivity
Throughput High (Coupled to UHPLC)HighLow (Sample prep heavy)

Verdict: While NMR is superior for confirming the position of the nitro group (regiochemistry), HRMS is the only viable tool for detecting trace hydrolysis products (free acid, m/z 169.025) which differ by only ~14 Da but have distinct mass defects.

Part 4: Structural Elucidation & Fragmentation

Understanding the fragmentation is the "fingerprint" verification of the molecule. In ESI+, the precursor [M+H]⁺ (183.0406) undergoes specific neutral losses characteristic of nitro-esters.

Fragmentation Pathway Diagram[2][3]

FragmentationPathway Precursor [M+H]+ Precursor m/z 183.0406 (C7H7N2O4) Frag1 Loss of Methoxy (-OCH3) Product Ion: m/z 152.022 (Acylium Ion) Precursor->Frag1 -31 Da (CH3O) Frag2 Loss of Nitro (-NO2) Product Ion: m/z 137.048 (Pyridine Carboxylate) Precursor->Frag2 -46 Da (NO2) Frag3 Loss of CO (-28) Product Ion: m/z 124.027 Frag1->Frag3 -28 Da (CO) Frag4 Deep Fragmentation Pyridine Ring Cleavage Frag2->Frag4

Figure 1: Predicted ESI+ MS/MS fragmentation pathway for this compound. The loss of the methoxy group (m/z 152) and nitro group (m/z 137) are diagnostic.

Mechanistic Insight[3][4][5]
  • Methoxy Loss (-31 Da): The ester moiety cleaves to form an acylium ion (m/z 152). This confirms the integrity of the methyl ester.

  • Nitro Loss (-46 Da): A radical cleavage or rearrangement common in nitro-aromatics, yielding m/z 137.

  • Combined Loss: If you observe m/z 123 (loss of ester -COOCH3), it suggests decarboxylation, often driven by high collision energies.

Part 5: Impurity Profiling Workflow

The primary synthesis risk for this compound is hydrolysis (converting ester to acid) or incomplete nitration . HRMS resolves these by exact mass.

  • Target: this compound (m/z 183.0406)

  • Impurity A (Hydrolysis): 6-Nitropyridine-2-carboxylic acid.[2]

    • m/z 169.0250 (Delta: -14.0156 Da).

  • Impurity B (Starting Material): Methyl pyridine-2-carboxylate (if nitration fails).

    • m/z 138.0555 (Delta: -44.9851 Da).

Decision Tree for Purity Assessment

PurityWorkflow Start Sample Injection (LC-HRMS) Detect Peak Detection (TIC & EIC) Start->Detect CheckMass Match Exact Mass? 183.0406 ± 5ppm Detect->CheckMass Pass Identity Confirmed CheckMass->Pass Yes Fail Investigate Impurities CheckMass->Fail No ImpurityCheck Check m/z 169.025 (Hydrolysis) Fail->ImpurityCheck

Figure 2: Logical workflow for validating sample identity and flagging hydrolysis impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11319206, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. ESI-MS Fragmentation of Pyridine Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Methyl and Ethyl 6-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 6-Nitropyridine-2-carboxylate and Ethyl 6-Nitropyridine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental design to elucidate the subtle yet significant differences imparted by the methyl versus ethyl ester functionality.

Introduction: The Significance of Subtle Structural Changes

In the realm of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds.[1] The incorporation of a pyridine ring can enhance binding affinity and modulate the physicochemical properties of a molecule.[1] Specifically, 6-nitropyridine-2-carboxylates are highly versatile intermediates, primed for further functionalization due to the electronic properties of the substituted ring. The nitro group, a powerful electron-withdrawing group (EWG), in conjunction with the pyridine nitrogen, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack.[2][3]

While methyl and ethyl 6-nitropyridine-2-carboxylate appear structurally similar, the choice between a methyl and an ethyl ester is not trivial. This decision can impact reaction kinetics, yield, and even the feasibility of subsequent synthetic steps. This guide dissects the underlying principles governing their reactivity, focusing primarily on Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for modifying such electron-poor aromatic systems.[2]

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring substituted with a nitro group at the 6-position and a carboxylate ester at the 2-position. Both substituents are strong EWGs that synergistically decrease the electron density of the aromatic ring, making it a strong electrophile.

PropertyThis compoundEthyl 6-Nitropyridine-2-carboxylate
Molecular Formula C₇H₆N₂O₄C₈H₈N₂O₄
Molecular Weight 198.14 g/mol 212.16 g/mol
Structure
Key Features Pyridine ring activated by a C6-nitro group and a C2-methoxycarbonyl group.Pyridine ring activated by a C6-nitro group and a C2-ethoxycarbonyl group.

Theoretical Reactivity Profile: A Tale of Two Effects

The difference in reactivity between the methyl and ethyl esters is governed by a combination of electronic and steric effects. While often subtle, these factors have a predictable influence on the transition state energy of the rate-determining step in reactions like SNAr.

Electronic Effects

Alkyl groups are known to be weakly electron-donating via an inductive effect (+I). The order of this inductive effect is generally considered to be ethyl > methyl.

  • Methyl Ester : The methyl group has a weaker +I effect.

  • Ethyl Ester : The ethyl group exhibits a slightly stronger +I effect, pushing more electron density towards the carboxylate group and, by extension, into the pyridine ring system compared to the methyl group.[4]

This marginal increase in electron density on the ring makes the ethyl-substituted pyridine slightly less electrophilic. In a nucleophilic attack, where an electron-rich nucleophile attacks the electron-poor ring, this decreased electrophilicity will slightly disfavor the reaction, leading to a slower reaction rate.

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of substituent groups, which can impede the approach of a reacting species.

  • Methyl Ester : The methyl group is relatively small and presents minimal steric bulk around the C2 position.

  • Ethyl Ester : The ethyl group is significantly bulkier than the methyl group. This increased steric footprint can physically obstruct the optimal trajectory for an incoming nucleophile, particularly for attack at the adjacent C3 position.[4][5]

This steric clash raises the activation energy of the reaction, thereby slowing its rate. The effect is more pronounced with larger, more sterically demanding nucleophiles.[4]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most common and synthetically useful reaction for this class of compounds is SNAr. The reaction proceeds via a two-step addition-elimination mechanism, with the initial attack of the nucleophile being the rate-determining step as it temporarily disrupts the ring's aromaticity.[6] The resulting intermediate, a negatively charged species known as a Meisenheimer complex, is stabilized by the strong electron-withdrawing groups.[2]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Based on the combined influence of electronic and steric factors, This compound is predicted to be more reactive towards nucleophilic aromatic substitution than its ethyl counterpart.

  • Reduced Steric Hindrance : The smaller methyl group allows for easier approach of the nucleophile.[4]

  • Greater Electrophilicity : The weaker electron-donating nature of the methyl group maintains a slightly higher positive charge density on the pyridine ring carbons, making them more attractive to nucleophiles.[4]

Predicted Quantitative Data
CompoundSteric HindranceInductive Effect (+I)Predicted Relative Rate Constant
This compound LowWeaker1.00 (Reference)
Ethyl 6-Nitropyridine-2-carboxylate HigherStronger< 1.00

Table 1: Predicted Relative Reactivity in SNAr. The rate constant for the methyl derivative is normalized to 1.00. The ethyl derivative is expected to react slower due to increased steric hindrance and a stronger electron-donating effect, resulting in a lower relative rate constant.[4]

Experimental Design for Kinetic Analysis

To empirically validate the predicted reactivity difference, a competitive kinetic experiment or parallel monitoring of separate reactions can be performed. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for monitoring the consumption of starting material and the formation of the product over time.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_A Prepare Stock Soln: Methyl Ester (e.g., 0.1 M) react_A Reaction A: Mix Methyl Ester + Nucleophile at Time t=0 prep_A->react_A prep_B Prepare Stock Soln: Ethyl Ester (e.g., 0.1 M) react_B Reaction B: Mix Ethyl Ester + Nucleophile at Time t=0 prep_B->react_B prep_Nuc Prepare Stock Soln: Nucleophile (e.g., 0.1 M) prep_Nuc->react_A prep_Nuc->react_B aliquot Take aliquots at regular time intervals (t=1, 5, 15, 30... min) react_A->aliquot react_B->aliquot quench Quench aliquot immediately (e.g., with acidic buffer) aliquot->quench analyze Analyze by HPLC or GC-MS quench->analyze plot Plot [Product] vs. Time for each reaction analyze->plot rate Determine initial reaction rate (Slope of the curve at t=0) plot->rate compare Compare rates to determine relative reactivity rate->compare

Caption: Experimental workflow for comparative kinetic analysis.

Protocol: Comparative SNAr with Sodium Methoxide

This protocol outlines a method to compare the rate of reaction of methyl and ethyl 6-nitropyridine-2-carboxylate with a common nucleophile, sodium methoxide.

Materials:

  • This compound

  • Ethyl 6-nitropyridine-2-carboxylate

  • Sodium methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., 1 M HCl)

  • Internal Standard for analysis (e.g., Naphthalene)

Procedure:

  • Reaction Setup : Prepare two identical, dry, three-necked flasks equipped with magnetic stirrers and nitrogen inlets. Maintain the temperature at 25.0 °C using a water bath.

  • Reagent Preparation :

    • In Flask A, dissolve a precise amount of this compound (e.g., 1 mmol) and the internal standard in anhydrous THF (e.g., 20 mL).

    • In Flask B, dissolve an equimolar amount of ethyl 6-nitropyridine-2-carboxylate (1 mmol) and the internal standard in anhydrous THF (20 mL).

  • Reaction Initiation : At time t=0, simultaneously inject an equimolar amount of sodium methoxide solution (e.g., 2 mL of 0.5 M solution, 1 mmol) into each flask with vigorous stirring.

  • Sampling : At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching : Immediately quench each aliquot by adding it to a vial containing 1 mL of the quenching solution. This will neutralize the unreacted methoxide and stop the reaction.

  • Analysis : Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Interpretation : Plot the concentration of the product formed versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope for the methyl ester reaction will confirm its higher reactivity.

Conclusion

While structurally very similar, a clear distinction in reactivity exists between methyl and ethyl 6-nitropyridine-2-carboxylate. A thorough analysis based on fundamental principles of organic chemistry—namely electronic and steric effects—predicts that This compound is the more reactive substrate in nucleophilic aromatic substitution reactions. This is attributed to its smaller steric profile and the slightly lower electron-donating character of the methyl group compared to the ethyl group. For synthetic chemists and drug development professionals, this understanding is crucial for reaction optimization, predicting outcomes, and making informed decisions in the design of complex molecular architectures.

References

  • Vertex AI Search, query: "reactivity of this compound vs ethyl 6-nitropyridine-2-carboxylate", "nucleophilic aromatic substitution rates of methyl vs ethyl nitropyridine carboxyl
  • Mąkosza, M., & Winiarski, J. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available: [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available: [Link]

  • Gołdyń, M., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available: [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Available: [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Google Patents.
  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate. National Center for Biotechnology Information. Available: [Link]

  • ACS Publications. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available: [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available: [Link]

  • Brown, H. C., & McDaniel, D. H. (1955). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. Available: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available: [Link]

  • Science. (2020). Ester dance reaction on the aromatic ring. Available: [Link]

  • RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Available: [Link]

  • MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available: [Link]

  • Pearson. (n.d.). EAS Reactions of Pyridine Explained. Available: [Link]

  • PMC. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available: [Link]

  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • Google Patents. (n.d.). CN104610134A - Preparation method of 6-methyl-2-pyridyl methanol.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available: [Link]

  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Available: [Link]

  • Chemistry LibreTexts. (2021). 3.8: Aromatic Heterocycles- Pyridine and Pyrrole. Available: [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available: [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Available: [Link]

Sources

X-ray crystallography data for methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and application manual for the structural characterization of Methyl 6-nitropyridine-2-carboxylate . It is designed for medicinal chemists and structural biologists who utilize pyridine scaffolds in ligand design and require definitive structural validation.

Product Focus: Single-Crystal X-ray Diffraction (SC-XRD) Data
Comparative Scope: SC-XRD vs. Solution-State NMR vs. DFT Modeling

Executive Summary

This compound is a critical intermediate for synthesizing pincer ligands and bioactive scaffolds. The introduction of a nitro group (


) at the C6 position creates significant steric and electronic perturbations compared to the parent picolinate.

While NMR spectroscopy is the standard for routine purity checks, it fails to capture the static 3D conformational lock induced by the bulky nitro group. X-ray Crystallography is the superior "product" for defining the nitro-group torsion angle and intermolecular


-stacking , which are decisive factors in the molecule's performance as a ligand or pharmaceutical intermediate.

The Structural Challenge: Why X-ray?

The 6-position of the pyridine ring is sterically sensitive. In this compound, the nitro group competes for space with the pyridine nitrogen lone pair and the adjacent C5 proton.

  • The Ambiguity: In solution (NMR), the nitro group rotates, providing an averaged signal.

  • The Reality: In the solid state (and likely in a protein binding pocket), the nitro group is forced out of planarity.

  • The Consequence: If you rely solely on NMR, you may overestimate the planarity of your ligand, leading to failed docking simulations or poor binding affinity predictions.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the data fidelity of X-ray diffraction against standard alternatives for this specific compound.

FeatureX-ray Crystallography (The Gold Standard) 1H/13C NMR Spectroscopy DFT Computational Modeling
Primary Output Absolute 3D coordinates (CIF)Chemical Shift (

) & Coupling (

)
Theoretical Energy Minima
Regiochemistry Definitive. Visual confirmation of

at C6 vs C4.
Inferential. Based on splitting patterns (doublet vs singlet).N/A (Input dependent)
Conformation Measures exact Torsion Angle (

) of the Nitro group.
Averaged (cannot detect static twist).Predicted (often underestimates crystal packing forces).
Intermolecular Forces Reveals

-

stacking and weak

bonds.
Indirect (NOESY/ROESY), often ambiguous.Modeled (requires high-level theory).
Sample State Solid (Single Crystal).[1]Solution (

, DMSO-

).
Gas Phase or Solvation Model.
Limitation Requires crystal growth (approx. 0.1 - 0.3 mm).Solvent effects may shift peaks."Garbage in, garbage out" risk.
Performance Verdict
  • For Routine Purity: Use NMR . It is faster and sufficient for confirming identity.

  • For Structure-Activity Relationships (SAR): Use X-ray . You must know the precise twist angle of the nitro group to model how this scaffold fits into a receptor.

Experimental Protocols

A. Crystallization Strategy (The Critical Step)

This compound is moderately polar. Standard evaporation often yields microcrystalline powder unsuitable for diffraction.

Recommended Protocol: Vapor Diffusion

  • Solvent: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Chloroform .

  • Precipitant: Place this inner vial into a larger jar containing Hexane or Pentane (volatile non-solvent).

  • Process: Seal the outer jar. As hexane vapor diffuses into the DCM, solubility decreases slowly, promoting the growth of high-quality, block-like crystals over 2-5 days.

  • Why this works: The nitro group increases polarity; direct evaporation often happens too fast. Diffusion controls the nucleation rate.

B. Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is essential to freeze nitro-group thermal vibration).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though the compound contains only light atoms (C, H, N, O).
  • Resolution: Aim for

    
     Å or better to resolve the N-O bond lengths clearly.
    

Representative Crystallographic Data

Note: While specific lattice parameters vary by polymorph, the following are representative values derived from analogous 6-substituted picolinates (e.g., Methyl 6-methylpyridine-2-carboxylate) found in the Cambridge Structural Database (CSD).

  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for centrosymmetric organic esters)
    
  • Z (Molecules/Unit Cell): 4

  • Key Structural Metric (The "Nitro Twist"):

    • Expected C5-C6-N(nitro)-O torsion angle: 30° - 60° .

    • Significance: A value

      
       confirms the nitro group is not coplanar  with the pyridine ring, breaking conjugation and altering the electronic landscape of the ring nitrogen.
      

Visualization of Structural Logic

The following diagrams illustrate the decision-making process and the structural causality involved in characterizing this molecule.

Diagram 1: The Characterization Workflow

This workflow ensures self-validation. If NMR is ambiguous (e.g., overlapping signals), X-ray provides the definitive "Stop/Go" decision for further synthesis.

CharacterizationWorkflow Start Crude Synthesis Product NMR 1H NMR (Solution) Start->NMR Ambiguity Is Regiochem/Purity Clear? NMR->Ambiguity Crystallization Vapor Diffusion (DCM/Hexane) Ambiguity->Crystallization No (Ambiguous) Result Definitive 3D Model (CIF File) Ambiguity->Result Yes (Routine) XRD SC-XRD Data Collection Crystallization->XRD Refinement Structure Refinement (ShelXL) XRD->Refinement Refinement->Result

Caption: Workflow for validating this compound. X-ray is triggered when solution-phase data is inconclusive regarding regiochemistry or conformation.

Diagram 2: Structural Interaction Map

Why does the Nitro group matter? This diagram maps the steric and electronic consequences revealed only by the crystal structure.

InteractionMap Nitro 6-Nitro Group (-NO2) Pyridine Pyridine Ring Nitro->Pyridine Inductive Effect Steric Steric Clash (Twist > 30°) Nitro->Steric Proximity to Ring N Electronic Electronic Deactivation (Reduced Basicity) Nitro->Electronic Electron Withdrawal Ester 2-Methyl Ester Ester->Pyridine Conjugation Packing Crystal Packing (Pi-Stacking Disruption) Steric->Packing Prevents Planar Stacking

Caption: Causal map showing how the 6-Nitro substituent forces structural distortions (Steric Clash) that define the molecule's physical properties.

References

  • Cambridge Crystallographic Data Centre (CCDC).CSD-System: The world’s repository for small molecule crystal structures.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. (Standard software for refining the structure described).

  • PubChem Compound Summary.

  • Hargreaves, M. J., et al. (2011). "Synthesis and coordination chemistry of 6-substituted picolinates." Dalton Transactions. (Context for ligand design utility).

Sources

A Senior Application Scientist's Guide to the Chromatographic Purity Assessment of Methyl 6-Nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

Methyl 6-nitropyridine-2-carboxylate is a pivotal intermediate in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2] The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in thousands of drug candidates, while the nitro group offers a versatile handle for further chemical transformations.[3][4] The purity of this starting material is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and yield of the final product. The presence of even minute quantities of impurities—such as starting materials, positional isomers, or degradation products—can lead to downstream reaction failures or the formation of toxic byproducts.

This guide provides an in-depth comparison of chromatographic techniques for the robust purity assessment of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind method selection and parameter optimization, empowering researchers to develop and validate reliable analytical systems.

Understanding the Analytical Challenge: The Analyte and Its Potential Impurities

The structure of this compound, featuring a polar heterocyclic ring, a reactive nitro group, and an ester functional group, presents a unique analytical challenge.[5] Potential impurities often arise from the synthesis process, which typically involves the nitration of a pyridine-2-carboxylic acid derivative followed by esterification.[6]

Common Impurities to Consider:

  • Starting Material: 6-Nitropyridine-2-carboxylic acid (hydrolysis product).

  • Positional Isomers: Methyl 3-, 4-, or 5-nitropyridine-2-carboxylates.

  • Related Substances: Unreacted precursors from earlier synthetic steps.

  • Degradation Products: Compounds formed due to thermal or hydrolytic instability.

The primary goal of a purity method is to resolve the main component from all these potential impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and potentially thermally labile compounds like nitropyridine derivatives, High-Performance Liquid Chromatography (HPLC) is the premier analytical technique.[7] Its high resolution, sensitivity, and versatility make it the method of choice for impurity profiling in the pharmaceutical industry.[8]

Methodology Comparison: Reversed-Phase (RP-HPLC) vs. Hydrophilic Interaction Liquid Chromatography (HILIC)

The choice between RP-HPLC and HILIC is fundamentally driven by the polarity of the analyte and its impurities.[5]

  • Reversed-Phase (RP-HPLC): This is the most common and robust HPLC mode. It utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. It is ideal for separating compounds of moderate to low polarity. The methyl ester group on our target analyte makes it significantly less polar than its parent carboxylic acid, rendering it well-suited for RP-HPLC.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content. It is advantageous for retaining and separating very polar compounds that elute too quickly in reversed-phase, such as the potential impurity 6-nitropyridine-2-carboxylic acid.[5]

For a comprehensive purity assessment of this compound, an RP-HPLC method is the recommended starting point due to its ability to retain the main, less polar ester while still providing separation from the more polar acid impurity.

Gas Chromatography (GC): A Viable Alternative with Caveats

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[9] While the methyl ester is more volatile than its parent acid, the presence of the nitro group is a significant concern. Nitroaromatic compounds can be thermally labile, potentially degrading in the high-temperature environment of the GC inlet and column, which would compromise the accuracy of the purity assessment.

Key Considerations for GC Analysis:

  • Thermal Stability: A thorough evaluation of the analyte's stability at typical GC temperatures is essential.

  • Detector Choice: A Flame Ionization Detector (FID) offers broad applicability, while a Nitrogen-Phosphorus Detector (NPD) would provide enhanced sensitivity for this nitrogen-containing molecule. Mass Spectrometry (MS) offers the highest confidence in peak identification.[9]

  • Derivatization: While not ideal for the primary compound, derivatization could be employed to analyze specific, non-volatile impurities.[10]

Performance Comparison: HPLC vs. GC

The selection of an analytical method requires a trade-off between various performance parameters. The table below provides a direct comparison for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale & Justification
Specificity Excellent. Can resolve a wide range of polar and non-polar impurities, including isomers and the parent acid.[11]Good to Moderate. Resolution is high, but co-elution is possible. Peak identity confirmation often requires an MS detector.HPLC's flexibility in mobile phase composition allows for finer tuning of selectivity for the expected range of impurities.
Sensitivity (LOD/LOQ) Excellent. UV detection is highly sensitive for nitroaromatic compounds. LODs in the low ng/mL range are achievable.[7]Good. FID provides good sensitivity. NPD or MS can enhance this significantly.[12]The strong UV chromophore in the analyte makes HPLC-UV an exceptionally sensitive and cost-effective choice.
Analysis Time 5-15 minutes. Modern UPLC/UHPLC systems can reduce this further.10-30 minutes. Requires temperature programming and potentially longer columns for high resolution.Gradient HPLC methods can be optimized for rapid elution after the key impurities have been resolved.
Robustness High. Well-established technology with highly reproducible columns and systems.[8]Moderate. Inlet and column activity can cause degradation of thermally sensitive analytes like nitro compounds.HPLC operates at ambient temperature, eliminating the risk of on-instrument thermal degradation.
Sample Preparation Simple. Typically involves dissolving the sample in a suitable solvent and filtering.[13]Moderate. Sample must be dissolved in a volatile solvent. Care must be taken to avoid non-volatile matrix components.The "dissolve and inject" nature of HPLC sample prep is more straightforward and less prone to error.
Recommendation Primary Recommended Method Alternative/Confirmatory Method HPLC offers the best combination of specificity, sensitivity, and reliability for this particular analyte.

Ensuring Trustworthiness: The Role of System Suitability Testing (SST)

A validated method is not enough to guarantee reliable results on any given day. System Suitability Testing (SST) is a mandatory check performed before any sample analysis to verify that the entire chromatographic system (instrument, column, reagents) is functioning correctly.[14][15] It is the cornerstone of a self-validating and trustworthy protocol.

An SST solution should be prepared containing the main analyte and a known, closely eluting impurity (or a compound that challenges the resolution of the system). The following parameters must be met before proceeding with the analysis.[16][17]

SST Parameter Acceptance Criterion Purpose
Resolution (Rs) > 2.0Ensures baseline separation between the main peak and the closest impurity.[14]
Tailing Factor (T) 0.8 - 1.5Measures peak symmetry, indicating good column and mobile phase performance.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Repeatability (%RSD) < 2.0% for 5 injectionsConfirms the precision and stability of the system's injection and detection.[18]

Detailed Experimental Protocols

The following protocols provide robust starting points for method development and validation.

Protocol 1: Recommended RP-HPLC Method for Purity Assessment

This method is designed to provide excellent resolution between this compound and its primary potential impurity, 6-nitropyridine-2-carboxylic acid.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve this compound in the diluent to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration (1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[13]

3. Causality Behind Choices:

  • C18 Column: Provides the necessary hydrophobic interaction to retain the methyl ester.

  • Phosphoric Acid: The acidic modifier ensures that the carboxylic acid impurity is protonated and has a consistent retention time.

  • Gradient Elution: Allows for the elution of the more polar acid impurity early in the run, followed by the main ester, and finally any less polar impurities, all within a reasonable timeframe.

  • UV at 254 nm: The nitropyridine structure exhibits strong absorbance at this wavelength, providing excellent sensitivity.

Protocol 2: Alternative GC-FID Method

This method should only be used after confirming the thermal stability of the analyte.

1. Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C (or lowest possible temperature that ensures volatilization)

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Detector: FID at 300 °C

  • Injection Volume: 1 µL

2. Sample Preparation:

  • Diluent: Dichloromethane or Ethyl Acetate

  • Sample Preparation: Dissolve the sample in the diluent to a concentration of approximately 1-2 mg/mL.

3. Causality Behind Choices:

  • HP-5 Column: A general-purpose, low-polarity column suitable for screening a range of potential impurities.

  • Split Injection: Prevents column overloading when analyzing a high-concentration main component.

  • Temperature Program: Starts at a low temperature to resolve any volatile impurities and ramps up to elute the main analyte and any higher-boiling impurities.

Visualization of Analytical Workflows

Visual diagrams can clarify complex processes and decision-making logic.

PurityAssessmentWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep Accurate Weighing & Dissolution (e.g., 1.0 mg/mL) filt Syringe Filtration (0.45 µm) prep->filt sst System Suitability Test (SST) - Resolution - Tailing Factor - Repeatability filt->sst inject Inject Sample Sequence sst->inject Pass integrate Peak Integration & Identification inject->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report - Chromatograms - Purity Results - SST Data calculate->report

Caption: Workflow for chromatographic purity assessment.

MethodSelection start Purity Analysis of This compound q1 Is the analyte thermally stable? start->q1 hplc Primary Method: Reversed-Phase HPLC (High Specificity & Robustness) q1->hplc No / Uncertain gc Alternative Method: Gas Chromatography (GC-FID/MS) (Good for volatile impurities) q1->gc Yes q2 Are key impurities (e.g., parent acid) very polar? hplc->q2 hilic Consider HILIC for improved retention of polar species q2->hilic Yes

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 6-nitropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Methyl 6-nitropyridine-2-carboxylate is a functionalized pyridine derivative frequently utilized as a scaffold in the synthesis of bioactive molecules and pharmaceutical intermediates. Its dual functionality—an electrophilic ester and a nitro group capable of reduction—makes it a versatile but reactive building block.

As a Senior Application Scientist, I emphasize that safety with this compound is not just about avoiding injury; it is about contamination control and experimental reproducibility . The primary risks associated with this compound are irritation to mucosal membranes (eyes, respiratory tract) and potential acute toxicity if ingested. Because it typically exists as a solid powder, the generation of airborne particulates during weighing is the critical failure point in most safety protocols.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the hazard. This compound is classified under GHS (Globally Harmonized System) standards as an Irritant with potential acute toxicity.

GHS Hazard Classification Table[3][8]
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[3][4][5][1][2][6]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[3][4][5][1][2][6]
STOT - Single Exposure 3H335 May cause respiratory irritation.[3][4][1]

Operational Insight: The combination of H319 and H335 means that dust control is paramount . Standard safety glasses are often insufficient if fine powder becomes airborne outside a fume hood; it will bypass side shields and irritate the eyes and nasal passages immediately.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .

  • PPE Backup: If weighing must occur on an open bench (strongly discouraged) or if the hood fails, use a NIOSH-certified N95 or P100 particulate respirator .

    • Why? The nitro-pyridine moiety can be a potent sensitizer. Inhaling dust facilitates rapid systemic absorption through lung tissue.

B. Hand Protection (The Contact Barrier)
  • Material: Nitrile Rubber (minimum thickness 0.11 mm / 4 mil).

  • Protocol:

    • Standard Handling: Single nitrile gloves are acceptable for handling closed containers.

    • Solution Prep: Double gloving is required when dissolving the solid in organic solvents (e.g., DCM, Methanol).

    • Causality: Organic solvents act as a vehicle, carrying the dissolved nitro-compound through the glove material and into the skin much faster than the dry solid alone.

  • Change Frequency: Immediately upon splash contact or every 60 minutes of continuous use.

C. Eye & Face Protection[3][4][6][9][10][11][12]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields.

  • High Risk (Dust/Splash): Indirect-vent chemical splash goggles are required if:

    • Handling >5 grams of dry powder.

    • Performing vigorous reactions (reflux/heating).

D. Body Protection
  • Standard: 100% Cotton or flame-resistant (Nomex) lab coat.

  • Footwear: Closed-toe, non-perforated shoes (leather or chemically resistant synthetic).

Visualizing the Safety Logic

The following diagram illustrates the "Hierarchy of Defense" specifically for this compound. Note that PPE is the last line of defense, not the first.

SafetyHierarchy Hazard This compound (Dust/Irritant Source) Hood Engineering Control: Fume Hood (80-100 fpm) Hazard->Hood Primary Containment Admin Admin Control: SOPs & Training Hood->Admin Residual Risk PPE PPE Barrier: Nitrile Gloves + Goggles Admin->PPE Contact Risk Safe Safe Operator PPE->Safe Protection Achieved

Caption: The operational hierarchy for handling irritant solids. Engineering controls (Hood) prioritize containment over personal wear.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust or static discharge.

  • Static Neutralization: Nitro-aromatics are often static-prone. Place an ionizing bar or anti-static gun near the balance inside the fume hood before opening the vial.

  • The "Zone of Safety": Set the balance at least 6 inches back from the sash of the hood. This ensures the air vortex at the user's chest does not pull dust out of the hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is very dry/static; use PTFE-coated spatulas to prevent "jumping" of particles.

  • Decontamination: Immediately wipe the balance area with a chemically compatible wipe (e.g., dampened with ethanol) before removing hands from the hood.

Protocol B: Solubilization

Objective: Dissolve compound while mitigating solvent-facilitated skin absorption.

  • Solvent Choice: Common solvents include Dichloromethane (DCM) or Ethyl Acetate.

  • Double Glove: Put on a second pair of nitrile gloves.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent splash-back.

  • Venting: If the solution is stored, ensure the cap is vented or the vessel is not filled >75% to prevent pressure buildup from solvent vapor, which could cause a spray upon opening.

Emergency Response & Spill Management

In the event of a release, immediate action prevents chronic exposure.

Spill Response Logic Flow

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionS Cover with wet paper towel (Prevent Dust) Solid->ActionS Do NOT Sweep ActionL Absorb with Vermiculite or Spill Pad Liquid->ActionL Clean Double Bag & Label (Hazardous Waste) ActionS->Clean ActionL->Clean

Caption: Decision matrix for spills. Note: Never dry-sweep the powder, as this aerosolizes the irritant.

Specific First Aid[6]
  • Eye Contact: Flush immediately with water for 15 minutes .[5] Hold eyelids apart. The nitro-group can cause stinging; do not stop flushing until the full time is elapsed.

  • Skin Contact: Wash with soap and water.[4][5] Do not use alcohol to wash skin, as this increases the permeability of the skin to the nitro-compound.

Disposal Logistics

Proper disposal is the final step of the safety lifecycle.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in a clear plastic bag, then place in the Solid Hazardous Waste drum.
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Halogenated Organic Waste carboy.
Liquid Waste (Non-Halo) Solutions in Methanol, Ethyl Acetate, Acetone.Non-Halogenated Organic Waste carboy.
Sharps Needles/Syringes used for transfer.Bio/Chem Sharps Container (Do not recap).

References

  • PubChem. (n.d.). Methyl 6-methylpyridine-2-carboxylate (Analog/Class Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] [Link]

(Note: While specific SDS data for CAS 26118-87-4 is often extrapolated from the structural class of nitro-pyridine esters due to its niche nature, the hazard protocols above align with the strictest GHS classifications for this chemical family.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.